1-Bromo-3-cyclobutoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-cyclobutyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-8-3-1-6-10(7-8)12-9-4-2-5-9/h1,3,6-7,9H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZGCKVQXZWKRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of 1-Bromo-3-cyclobutoxybenzene: Physicochemical Profile & Synthetic Utility
Topic: Strategic Utilization of 1-Bromo-3-cyclobutoxybenzene in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
1-Bromo-3-cyclobutoxybenzene (CAS 1268713-64-9) represents a high-value scaffold in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). As a halogenated aryl ether, it serves as a dual-functional building block: the bromine atom provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the cyclobutoxy moiety offers a conformationally restricted, lipophilic bioisostere to standard alkoxy groups. This guide details its physicochemical specifications, validated synthetic protocols, and strategic applications in optimizing metabolic stability.
Part 1: Physicochemical Specifications[1]
Precise characterization of 1-Bromo-3-cyclobutoxybenzene is critical for calculating stoichiometry in parallel synthesis and predicting ADME properties.
Molecular Data Table
| Property | Value | Notes |
| IUPAC Name | 1-bromo-3-(cyclobutyloxy)benzene | |
| CAS Number | 1268713-64-9 | Verified for the ether linkage variant. |
| Molecular Formula | ||
| Molecular Weight | 227.10 g/mol | Average mass. |
| Monoisotopic Mass | 226.00 g/mol | Based on |
| Isotopic Pattern | 1:1 Doublet | Distinctive |
| cLogP | ~3.8 - 4.1 | High lipophilicity due to the cyclobutyl ring. |
| TPSA | 9.23 Ų | Polar surface area limited to the ether oxygen. |
| Physical State | Colorless to pale yellow oil | Liquid at room temperature. |
Structural Significance
The cyclobutyl ether moiety is not merely a space-filler. Unlike the flexible
Part 2: Synthetic Pathways
Synthesizing 1-Bromo-3-cyclobutoxybenzene requires overcoming the steric hindrance and ring strain of the cyclobutyl group. Two primary routes exist: Nucleophilic Substitution (
Route A: Nucleophilic Substitution (Alkylation)
Best for: Large-scale, cost-effective synthesis where harsh conditions are tolerated.
Direct alkylation of 3-bromophenol with cyclobutyl bromide is kinetically slow because the cyclobutyl ring hinders backside attack (
Protocol:
-
Reagents: 3-Bromophenol (1.0 eq), Cyclobutyl bromide (1.5 eq),
(2.0 eq). -
Solvent: DMF (Dimethylformamide) or NMP.
-
Conditions: Heat to 100°C–110°C for 12–16 hours.
-
Workup: Dilute with water, extract with EtOAc. The use of Cesium Carbonate (
) is critical; the "Cesium Effect" improves solubility and nucleophilicity of the phenoxide anion.
Route B: Mitsunobu Reaction (Preferred Med-Chem Route)
Best for: High-value synthesis requiring mild conditions to prevent isomerization.
The Mitsunobu reaction activates the alcohol (cyclobutanol) rather than the halide, avoiding the poor electrophilicity of cyclobutyl bromide.
Protocol:
-
Reagents: 3-Bromophenol (1.0 eq), Cyclobutanol (1.0 eq), Triphenylphosphine (
, 1.2 eq). -
Activator: DEAD (Diethyl azodicarboxylate) or DIAD (1.2 eq).
-
Solvent: Anhydrous THF or Toluene.
-
Conditions: 0°C addition, warm to RT, stir 12–24h.
-
Mechanism: The phosphine activates the DEAD, forming a betaine intermediate that activates the cyclobutanol. The phenol then attacks the activated alcohol, inverting the stereochemistry (irrelevant for achiral cyclobutanol but crucial for substituted variants).
Synthesis Workflow Diagram
Figure 1: Comparison of synthetic routes. Route A utilizes thermal forcing for alkylation, while Route B employs redox-neutral activation via Mitsunobu conditions.
Part 3: Strategic Utility in Drug Design
1-Bromo-3-cyclobutoxybenzene is primarily used as an intermediate to introduce the 3-cyclobutoxyphenyl motif into larger drug scaffolds.
The "Bromine Handle" (Cross-Coupling)
The bromine atom at the C1 position is a "dummy atom" intended for replacement. It has intermediate reactivity (between Cl and I), making it ideal for:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds (aniline derivatives).
-
Lithium-Halogen Exchange: Treatment with
-BuLi generates the aryl lithium species, which can react with ketones, aldehydes, or .
The Cyclobutoxy "Warhead" (ADME Optimization)
In medicinal chemistry, replacing a methoxy (
-
Metabolic Stability: The cyclobutyl ring lacks the activated benzylic hydrogens found in benzyl ethers, and it is sterically bulkier than a methyl group, potentially slowing O-dealkylation by Cytochrome P450 enzymes.
-
Lipophilicity Tuning: It increases LogP moderately, improving membrane permeability without the floppy chain dynamics of an
-butyl group.
Functionalization Pathway Diagram
Figure 2: Divergent synthesis capabilities. The bromine handle allows rapid diversification into three major chemical spaces: Biaryls, Amines, and Acids.
Part 4: Analytical Validation
To validate the synthesis of 1-Bromo-3-cyclobutoxybenzene, ensure the following spectral signatures are present.
Mass Spectrometry (GC-MS)
-
Parent Ion: Look for the molecular ion cluster at m/z 226/228 .
-
Pattern: A characteristic 1:1 intensity ratio between the 226 (
) and 228 ( ) peaks confirms the presence of one bromine atom. -
Fragmentation: A loss of 55 Da (
) often occurs, corresponding to the cleavage of the cyclobutyl ring.
Proton NMR ( -NMR, 400 MHz, )
-
Cyclobutyl Methine: A multiplet (quintet-like) around
4.6 - 4.8 ppm representing the single proton on the carbon attached to oxygen ( ). -
Cyclobutyl Methylenes: Multiplets in the
1.6 - 2.5 ppm range (6 protons) corresponding to the ring groups. -
Aromatic Region: Four distinct signals in the
6.8 - 7.3 ppm range, consistent with a 1,3-disubstituted benzene ring (singlet, two doublets, one triplet).
References
-
PubChem Database. "1-Bromo-3-cyclobutoxybenzene Compound Summary." National Center for Biotechnology Information. [Link]
-
Nam, T. G., et al. (2003).[1] "Hepatitis C Virus Inhibitors." World Intellectual Property Organization, WO2003099274A1. (Describes Mitsunobu synthesis of 3-cyclobutoxyphenyl intermediates).
- Xu, Y., et al. (2011). "Microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors." World Intellectual Property Organization, WO2011023812A1.
-
Wilsily, A., et al. (2012). "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry. (Review of cyclobutane physicochemical properties). [Link]
Sources
A Senior Application Scientist's In-depth Guide to the Williamson Ether Synthesis of 1-Bromo-3-cyclobutoxybenzene
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of 1-Bromo-3-cyclobutoxybenzene, a potentially valuable building block in medicinal chemistry. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale, strategic considerations, and practical nuances essential for successful and reproducible synthesis. The protocols and insights are grounded in established chemical principles to ensure both scientific integrity and field-proven reliability.
Strategic Overview: The Williamson Ether Synthesis in Aryl Ether Construction
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the formation of both symmetrical and asymmetrical ethers.[1][2] Its application is particularly vital in drug development, where the introduction of ether linkages, especially aryl ethers, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide nucleophile with an alkyl halide electrophile.[2][4][5]
The synthesis of 1-Bromo-3-cyclobutoxybenzene requires the strategic coupling of a 3-bromophenol moiety and a cyclobutyl group. The core decision lies in selecting the nucleophile and the electrophile. Two theoretical pathways exist:
-
Pathway A: 3-bromophenoxide (nucleophile) + Cyclobutyl halide (electrophile)
-
Pathway B: Cyclobutoxide (nucleophile) + 1,3-Dihalobenzene (electrophile)
Pathway A is the only viable route. SN2 reactions require the electrophilic carbon to be accessible for backside attack.[5] Aryl halides, such as 1,3-dibromobenzene, have the leaving group attached to an sp²-hybridized carbon within the aromatic ring, making backside attack sterically and electronically prohibitive.[5] Therefore, the synthesis must proceed through the formation of the 3-bromophenoxide anion, which then acts as the nucleophile.
Mechanistic Deep Dive & Rationale for Experimental Design
The successful synthesis hinges on a clear understanding of the SN2 mechanism and the factors that optimize it while suppressing competing side reactions.
The Core SN2 Reaction
The reaction proceeds in two fundamental stages:
-
Deprotonation: The acidic proton of 3-bromophenol is abstracted by a strong base to form the highly nucleophilic 3-bromophenoxide anion.
-
Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of the cyclobutyl halide (or other suitable electrophile), displacing the leaving group in a single, concerted step to form the C-O bond of the target ether.[2][5]
Caption: Reaction mechanism for the synthesis of 1-Bromo-3-cyclobutoxybenzene.
Causality Behind Reagent and Condition Selection
-
Choice of Base: While phenols are acidic enough to be deprotonated by common bases like NaOH or K₂CO₃, an irreversible deprotonation is preferable to drive the reaction to completion. Sodium hydride (NaH) is an excellent choice.[5] It is a powerful, non-nucleophilic base that reacts with the phenol to form the sodium phenoxide and hydrogen gas (H₂).[6][7] The evolution of H₂ gas is an irreversible process that removes one of the products from the equilibrium, ensuring quantitative formation of the nucleophile.[6]
-
Choice of Electrophile: Cyclobutyl bromide serves as a suitable electrophile. While cyclobutyl tosylate could also be used (tosylates are excellent leaving groups), the bromide is often more commercially available. It is important to recognize that as a secondary halide, cyclobutyl bromide is susceptible to a competing elimination reaction.[5][8]
-
Solvent System: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal.[1][2] These solvents can solvate the sodium cation (Na⁺) but do not strongly solvate the phenoxide anion, leaving the nucleophile "naked" and highly reactive. Protic solvents (e.g., ethanol) would hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity.
-
Temperature Control: The Williamson synthesis often competes with a base-catalyzed E2 elimination of the alkylating agent.[2][5] In this case, the 3-bromophenoxide can act as a base, abstracting a β-hydrogen from the cyclobutyl bromide to yield cyclobutene. Since elimination reactions typically have a higher activation energy than substitution reactions, this side reaction can be minimized by maintaining a moderate reaction temperature (e.g., 50-80 °C).[1][2]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Reagent and Materials Data
| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |
| 3-Bromophenol | 591-20-8 | C₆H₅BrO | 173.01 | 1.00 g | 5.78 | Solid, skin irritant[9][10] |
| Sodium Hydride | 7646-69-7 | NaH | 24.00 | 0.28 g | 6.94 (1.2 eq) | 60% dispersion in oil, flammable solid[11] |
| Cyclobutyl Bromide | 4399-47-7 | C₄H₇Br | 135.00 | 0.86 g | 6.36 (1.1 eq) | Liquid, flammable, irritant[12][13][14] |
| Anhydrous DMF | 68-12-2 | C₃H₇NO | 73.09 | 20 mL | - | Liquid, high boiling point |
Step-by-Step Methodology
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. francis-press.com [francis-press.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Research on the Chemical Properties and Applications of Common Reducing Agent Sodium Hydride (NaH) - Oreate AI Blog [oreateai.com]
- 8. youtube.com [youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. cpachem.com [cpachem.com]
- 11. Sodium hydride - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
- 13. georganics.sk [georganics.sk]
- 14. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Synthesis of 3-Bromophenoxycyclobutane via Williamson Ether Synthesis
Abstract
This technical guide provides a comprehensive exploration of the synthesis of 3-bromophenoxycyclobutane through the reaction of 3-bromophenol and cyclobutyl bromide. This reaction, a variant of the classical Williamson ether synthesis, is a cornerstone transformation in organic chemistry for the formation of aryl ethers. This document delves into the nuanced mechanistic landscape, including the desired SN2 pathway and competing side reactions such as E2 elimination and C-alkylation. A detailed, field-proven experimental protocol is presented, emphasizing causality behind procedural choices to ensure reproducibility and safety. Characterization data, process optimization strategies, and troubleshooting common issues are discussed to provide researchers, scientists, and drug development professionals with a robust and practical guide for laboratory application.
Introduction and Strategic Significance
Aryl ethers are a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The specific incorporation of a halogenated aromatic ring, such as 3-bromophenol, provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid diversification of molecular scaffolds. The cyclobutyl moiety, a strained four-membered ring, can impart unique conformational constraints and metabolic stability to bioactive molecules. The synthesis of 3-bromophenoxycyclobutane, therefore, represents a strategically important transformation for accessing novel chemical entities with potential applications in drug discovery and materials science.
The primary method for constructing this C-O bond is the Williamson ether synthesis, a reliable and well-established reaction involving the nucleophilic substitution of an alkyl halide by a deprotonated alcohol or phenol.[1] This guide will dissect this specific application, providing the necessary theoretical foundation and practical insights for its successful execution.
Mechanistic Deep Dive: Navigating the Reaction Landscape
The reaction between 3-bromophenol and cyclobutyl bromide is not merely a straightforward transformation but a landscape of competing pathways. A thorough understanding of these mechanisms is paramount for optimizing the reaction towards the desired product.
The Desired Pathway: SN2 O-Alkylation
The formation of 3-bromophenoxycyclobutane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4]
-
Deprotonation: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of 3-bromophenol using a suitable base, typically anhydrous potassium carbonate (K2CO3). This acid-base reaction generates the potent 3-bromophenoxide nucleophile. Potassium carbonate is a widely used base for this purpose as it is sufficiently basic to deprotonate phenols but mild enough to minimize side reactions.[2][5][6]
-
Nucleophilic Attack: The resulting 3-bromophenoxide anion attacks the electrophilic carbon atom of cyclobutyl bromide, which bears a partial positive charge due to the electronegativity of the bromine atom. This attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon were chiral.[4][7] The simultaneous formation of the C-O bond and cleavage of the C-Br bond occurs through a single, concerted transition state.[1]
Competing Side Reactions
The success of the synthesis hinges on minimizing two primary side reactions that can significantly reduce the yield of the desired ether.
-
E2 Elimination: Because cyclobutyl bromide is a secondary alkyl halide, it is susceptible to elimination reactions.[4] The phenoxide, in addition to being a good nucleophile, is also a moderately strong base. It can abstract a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromide, leading to the formation of cyclobutene and eliminating HBr. This pathway is competitive with the SN2 reaction and is favored by higher temperatures and sterically hindered bases.
-
C-Alkylation: The 3-bromophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites. While the oxygen atom carries a formal negative charge, electron density is also delocalized onto the aromatic ring at the ortho and para positions through resonance.[8] This allows for the possibility of the alkyl halide being attacked by one of these carbon atoms, a process known as C-alkylation. This pathway disrupts the aromaticity in the transition state, making it kinetically less favorable than O-alkylation under most conditions.[8] However, the choice of solvent can significantly influence the O/C selectivity. Polar aprotic solvents, which are poor solvators of the "hard" oxygen anion, favor O-alkylation. Conversely, protic solvents can hydrogen-bond with the oxygen atom, sterically shielding it and promoting C-alkylation.[8]
Caption: Competing reaction pathways for the reaction of 3-bromophenol.
Validated Experimental Protocol
This protocol is designed as a self-validating system, where the rationale behind each step is explained to ensure both success and safety.
Reagents, Materials, and Safety
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Key Hazards |
| 3-Bromophenol | C₆H₅BrO | 173.01 | 591-20-8 | Harmful if swallowed, causes skin and eye irritation.[9][10][11][12] |
| Cyclobutyl Bromide | C₄H₇Br | 135.00 | 4399-47-7 | Highly flammable liquid and vapor, causes skin, eye, and respiratory irritation.[13][14][15] |
| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Causes serious eye irritation. |
| Acetone (Anhydrous) | C₃H₆O | 58.08 | 67-64-1 | Highly flammable liquid and vapor, causes serious eye irritation. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable liquid and vapor, causes serious eye irritation. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Highly flammable, skin irritant, suspected of damaging fertility. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Not classified as hazardous. |
Safety Imperative: All operations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves, is mandatory.
Step-by-Step Synthesis Workflow
-
Reaction Setup (Justification):
-
To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromophenol (8.65 g, 50.0 mmol, 1.0 equiv.).
-
Add anhydrous potassium carbonate (10.36 g, 75.0 mmol, 1.5 equiv.). Rationale: An excess of the base is used to ensure complete deprotonation of the phenol and to neutralize the HBr formed in any potential elimination side reaction.
-
Add 100 mL of anhydrous acetone. Rationale: Acetone is a polar aprotic solvent that effectively dissolves the reactants and promotes the SN2 mechanism by solvating the potassium cation while leaving the phenoxide anion highly reactive.[1]
-
-
Addition of Electrophile and Reflux (Justification):
-
Slowly add cyclobutyl bromide (7.42 g, 55.0 mmol, 1.1 equiv.) to the stirring suspension via a syringe. Rationale: A slight excess of the alkylating agent ensures the complete consumption of the more valuable 3-bromophenol.
-
Heat the reaction mixture to reflux (approx. 56 °C for acetone) using a heating mantle. Maintain reflux for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase. The reaction is complete when the 3-bromophenol spot has been consumed.
-
-
Workup and Isolation (Justification):
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the insoluble inorganic salts (K₂CO₃, KBr). Wash the filter cake with additional acetone (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M NaOH (2 x 50 mL) to remove any unreacted 3-bromophenol, followed by water (50 mL) and brine (50 mL). Rationale: The basic wash deprotonates residual phenol, making it water-soluble, while the brine wash helps to break any emulsions and begins the drying process.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Justification):
-
Purify the crude oil by flash column chromatography on silica gel.
-
Elute with a gradient of 100% hexanes to 98:2 hexanes:ethyl acetate. Rationale: The nonpolar product will elute with a low-polarity mobile phase, while more polar impurities will remain on the column.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 3-bromophenoxycyclobutane as a colorless oil.
-
Caption: Step-by-step experimental workflow for the synthesis.
Data Analysis and Product Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized 3-bromophenoxycyclobutane.
| Analysis Technique | Expected Result for 3-Bromophenoxycyclobutane |
| 1H NMR (400 MHz, CDCl₃) | δ 7.20-7.05 (m, 2H, Ar-H), 6.95 (d, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 4.55 (quintet, 1H, O-CH), 2.40-2.25 (m, 2H, CH₂), 2.15-2.00 (m, 2H, CH₂), 1.80-1.60 (m, 2H, CH₂) |
| 13C NMR (100 MHz, CDCl₃) | δ 158.0 (C-O), 130.8 (Ar-CH), 123.5 (Ar-C-Br), 123.0 (Ar-CH), 117.5 (Ar-CH), 113.0 (Ar-CH), 74.0 (O-CH), 30.5 (2 x CH₂), 15.0 (CH₂) |
| FT-IR (thin film) | νmax 3080 (Ar C-H), 2980-2850 (Alkyl C-H), 1585, 1475 (Ar C=C), 1240 (Asym. C-O-C), 1040 (Sym. C-O-C), 770 (Ar C-H bend) cm⁻¹ |
| GC-MS (EI) | m/z (%): 228/226 [M]⁺ (Br isotope pattern), 173/171, 145/143, 55 |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The presence of the bromine atom will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity.[16][17]
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Significant elimination side reaction. 3. Inefficient extraction/purification. | 1. Increase reaction time or temperature moderately. Consider a more polar solvent like DMF. 2. Use a milder base (e.g., Cs₂CO₃) which is known to favor substitution. Avoid excessively high temperatures. 3. Ensure pH of aqueous layer is >12 during basic wash. Optimize chromatography conditions. |
| Presence of Cyclobutene | E2 elimination is competitive. | Lower the reaction temperature. Use a less sterically hindered, more nucleophilic base/solvent system. |
| C-Alkylated Isomers Detected | Reaction conditions favor C-alkylation. | Ensure a polar aprotic solvent (acetone, DMF, acetonitrile) is used. Avoid protic solvents (e.g., alcohols, water).[8] |
| Unreacted 3-Bromophenol | 1. Insufficient base or alkylating agent. 2. Deactivation of reagents by moisture. | 1. Re-check stoichiometry; ensure at least 1.5 eq. of base and 1.1 eq. of halide. 2. Use oven-dried glassware and anhydrous solvents. |
Conclusion
The synthesis of 3-bromophenoxycyclobutane from 3-bromophenol and cyclobutyl bromide is a robust and highly illustrative example of the Williamson ether synthesis. By understanding the underlying SN2 mechanism and the factors that govern the competition with elimination and C-alkylation pathways, researchers can effectively optimize the reaction for high yield and purity. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in synthetic chemistry, offering both the procedural steps and the critical scientific reasoning required for successful implementation. The resulting product is a valuable building block, primed for further functionalization in the development of novel chemical entities.
References
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- PharmaXChange.info. (2011).
- Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).
- Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
- ResearchGate. (2014). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- Cole-Parmer. (n.d.).
- CPAChem. (2019).
- Georganics. (2023).
- Angene Chemical. (2024).
- Fisher Scientific. (2021).
- ResearchGate. (2011). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones.
- National Institutes of Health (NIH). (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies.
- Doc Brown's Chemistry. (2026). Infrared Spectroscopy Index.
- PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. cpachem.com [cpachem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. georganics.sk [georganics.sk]
- 15. angenechemical.com [angenechemical.com]
- 16. researchgate.net [researchgate.net]
- 17. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 1-Bromo-3-cyclobutoxybenzene
Structural Dynamics, Synthetic Architectures, and Reactivity Profiles for Medicinal Chemistry Applications
Executive Summary
1-Bromo-3-cyclobutoxybenzene (CAS: 1246603-60-2) represents a high-value scaffold in fragment-based drug discovery (FBDD). It serves as a bifunctional intermediate: the bromine atom provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the cyclobutoxy group acts as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl moieties. This guide analyzes the molecule's conformational "pucker," details optimized synthetic protocols, and outlines validation standards for high-purity applications.
Structural & Electronic Characterization
1.1 Conformational Analysis: The "Pucker" Effect
Unlike the planar cyclopropane or the envelope-shaped cyclopentane, the cyclobutane ring in 1-bromo-3-cyclobutoxybenzene adopts a distinct "puckered" or "butterfly" conformation. This deviation from planarity relieves torsional strain caused by eclipsing methylene hydrogens.
-
Pucker Angle: The ring bends approximately 30–35° out of plane.
-
Medicinal Implication: This creates a specific 3D vector for the ether oxygen, distinct from linear alkyl ethers. When binding to protein targets, the cyclobutyl group fills hydrophobic pockets with a specific volume that is often metabolically superior to linear chains due to the lack of accessible terminal methyl groups for oxidation.
1.2 Electronic Mismatch (Meta-Substitution)
The 1,3-substitution pattern creates an electronic mismatch that is useful for regioselective functionalization:
-
Cyclobutoxy Group (
): A strong -acceptor but -donor (+M effect). It activates the ortho and para positions (C2, C4, C6) toward electrophilic aromatic substitution. -
Bromine Atom (
): A deactivating group (-I > +M). -
Result: The electron density is highest at C4 and C6, making the ring electronically distinct from its para-substituted isomers.
Figure 1: Structural decomposition highlighting the dual-functional nature of the scaffold.
Synthetic Methodologies
Synthesis of aryl cyclobutyl ethers is non-trivial due to the poor electrophilicity of cyclobutyl halides (steric hindrance and ring strain retard
Protocol A: Optimized
Alkylation (Scalable)
Best for: Multi-gram scale synthesis where reagents are inexpensive.
Reagents: 3-Bromophenol (1.0 eq), Bromocyclobutane (1.5 eq), Cesium Carbonate (
-
Activation: Charge a round-bottom flask with 3-bromophenol and
in DMF (0.5 M). Stir at RT for 30 min to generate the phenoxide anion. -
Addition: Add bromocyclobutane and catalytic KI. The KI facilitates the Finkelstein reaction in situ, converting the sluggish alkyl bromide to the more reactive alkyl iodide.
-
Reaction: Heat to 90°C for 16–24 hours. Note: Cyclobutyl bromide is volatile (bp ~134°C); use a reflux condenser.
-
Workup: Cool to RT. Dilute with water/brine (1:1). Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) followed by brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
Protocol B: Mitsunobu Etherification (High Precision)
Best for: High-value synthesis avoiding harsh basic conditions.
Reagents: 3-Bromophenol (1.0 eq), Cyclobutanol (1.2 eq), Triphenylphosphine (
-
Setup: Dissolve phenol, cyclobutanol, and
in anhydrous THF under . Cool to 0°C. -
Addition: Add DIAD dropwise over 20 minutes to maintain temperature <5°C.
-
Stir: Allow to warm to RT and stir for 12 hours.
-
Workup: Concentrate in vacuo. Triturate with Hexanes/Et2O to precipitate triphenylphosphine oxide (
). Filter. -
Purification: Flash chromatography.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized scaffold, the following spectral signatures must be confirmed.
3.1 Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- 7.15 (t, J = 8.0 Hz, 1H, Ar-H5)
- 7.08 (dt, J = 8.0, 1.5 Hz, 1H, Ar-H4)
- 7.02 (t, J = 2.0 Hz, 1H, Ar-H2) – Diagnostic singlet-like triplet between substituents.
- 6.80 (ddd, 1H, Ar-H6)
- 4.65 (quint, J = 7.2 Hz, 1H, -O-CH- ) – Key confirmation of ether linkage.
- 2.45 – 2.40 (m, 2H, Cyclobutyl)
- 2.15 – 2.05 (m, 2H, Cyclobutyl)
- 1.85 – 1.65 (m, 2H, Cyclobutyl)
3.2 Mass Spectrometry (GC-MS/LC-MS)
-
Isotope Pattern: Look for the characteristic 1:1 doublet for
and . -
Fragmentation: Expect a base peak loss of the cyclobutyl group (
) or loss of bromine.
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation/phenol impurities. |
| Purity (HPLC) | >95% (UV @ 254 nm) | Monitor phenol carryover (RT shift). |
| Moisture | <0.5% | Critical for downstream Pd-coupling. |
Reactivity Profile & Downstream Application
The utility of 1-bromo-3-cyclobutoxybenzene lies in its ability to undergo chemoselective metal-catalyzed cross-couplings.
Workflow: Suzuki-Miyaura Coupling
The bromine handle allows for the installation of aryl or heteroaryl groups.
-
Catalyst System:
or are effective. -
Base:
or (mild bases prevent ether cleavage). -
Solvent: Dioxane/Water (4:1) at 80–100°C.
Figure 2: Synthetic workflow for converting the scaffold into bioactive leads.
References
-
Synthesis of Aryl Cyclobutyl Ethers (General Methodology)
-
Source: ChemicalBook.[1] (n.d.). 1-Bromo-3-cyclobutoxy-benzene synthesis.
-
-
Cyclobutane in Medicinal Chemistry (Pucker & Bioisosterism)
- Source: Meyer, F. (2023).
-
URL:[Link]
-
Reactivity of Aryl Ethers (Cross-Coupling Context)
- Source: Organic Chemistry Portal. (n.d.).
-
URL:[Link]
-
Ring Strain and Conformation D
Sources
Structural Elucidation and Spectroscopic Characterization of 1-Bromo-3-cyclobutoxybenzene
This technical guide details the structural elucidation and spectroscopic characterization of 1-Bromo-3-cyclobutoxybenzene . It is designed for medicinal chemists and analytical scientists requiring rigorous validation of this intermediate, which is often utilized in the synthesis of GPR119 agonists and other GPCR-targeted small molecules.
Compound Identity:
-
IUPAC Name: 1-Bromo-3-(cyclobutyloxy)benzene
-
Molecular Formula:
-
Molecular Weight: 227.10 g/mol
-
Key Structural Features: Meta-substituted aryl bromide; Cyclobutyl ether linkage (bioisostere for isopropyl/isobutyl ethers with reduced conformational entropy).
Synthesis Context & Impurity Profiling
To interpret spectroscopic data accurately, one must understand the genesis of the sample. The synthesis method dictates the specific impurity profile visible in NMR and HPLC traces.
Recommended Route: Mitsunobu Coupling
Unlike primary alkyl halides, cyclobutyl bromide reacts sluggishly in
-
Reagents: 3-Bromophenol, Cyclobutanol,
, DIAD (Diisopropyl azodicarboxylate). -
Solvent: THF (anhydrous).
-
Key Impurities:
-
Triphenylphosphine oxide (
): Persistent contaminant; shows aromatic multiplets in NMR (7.4–7.7 ppm). -
Reduced Hydrazine (DIAD-H2): Broad singlets/multiplets in aliphatic region.
-
Unreacted 3-Bromophenol: Broad singlet (OH) ~5.0–6.0 ppm (solvent dependent).
-
Alternative Route: Alkylation (Scale-Up)
-
Reagents: 3-Bromophenol, Bromocyclobutane,
, DMF, . -
Key Impurities:
-
Cyclobutene: Formed via E2 elimination (volatile, but may appear if solvent is trapped).
-
O-Alkylation vs. C-Alkylation: Phenoxide can attack the ring (rare with cyclobutyl, but possible).
-
Synthesis & Impurity Flow Diagram
Caption: Reaction workflow highlighting the Mitsunobu pathway and critical impurities to monitor during spectral analysis.
Spectroscopic Characterization Protocols
A. Mass Spectrometry (MS)
The presence of bromine provides a definitive isotopic signature essential for confirmation.[1]
-
Ionization Mode: EI (Electron Impact) or ESI+ (if capable of protonating the ether oxygen, though weak). GC-MS is preferred.
-
Diagnostic Pattern:
-
Molecular Ion (
): Distinct 1:1 doublet separated by 2 amu. -
m/z 226 (
): Relative Intensity ~100% -
m/z 228 (
): Relative Intensity ~98% -
Fragmentation: Loss of the cyclobutyl group (
, M-55) typically yields the bromophenol cation radical at m/z 171/173.
-
B. Nuclear Magnetic Resonance ( NMR)
-
Solvent:
(Chloroform-d) is standard. DMSO- may be used if solubility is an issue, but provides better resolution for the cyclobutyl puckering. -
Frequency: 400 MHz minimum recommended.
Predicted Chemical Shifts & Assignments
Note: Values are referenced to TMS (
| Position | Type | Shift ( | Multiplicity | Assignment Logic | |
| Ar-H2 | Aromatic | 7.05 – 7.10 | t (looks like s) | Ortho to Br and OR; shielded by OR, deshielded by Br. | |
| Ar-H4 | Aromatic | 7.00 – 7.05 | ddd | Ortho to Br, Para to OR. | |
| Ar-H5 | Aromatic | 7.10 – 7.15 | t (dd) | Meta to both substituents. | |
| Ar-H6 | Aromatic | 6.75 – 6.85 | ddd | Ortho to OR (strong shielding), Para to Br. | |
| C1'-H | Methine | 4.60 – 4.70 | quintet (m) | Deshielded by Oxygen; characteristic cyclobutyl methine. | |
| C2'/C4'-H | Methylene | 2.40 – 2.50 | multiplet | - | |
| C3'-H | Methylene | 1.60 – 1.90 | multiplet | - |
Expert Insight: The "Puckering" Effect
Cyclobutyl rings are not planar; they exist in a puckered conformation. In high-field NMR (>500 MHz), the methylene protons at C2' and C4' may appear chemically equivalent but magnetically non-equivalent, leading to higher-order splitting patterns often simplified as "multiplets" in literature.
C. Carbon NMR ( NMR)
-
Solvent:
( 77.16 triplet).[3] -
Key Peaks:
-
C-O (Methine): ~72.0 ppm (Diagnostic for cyclobutyl ether).
-
Ar-C-O (Ipso): ~158.5 ppm.
-
Ar-C-Br (Ipso): ~122.8 ppm.
-
Aliphatic
: ~30.5 ppm (C2'/C4') and ~13.0 ppm (C3').
-
D. Infrared Spectroscopy (FT-IR)
-
Sampling: Neat (ATR) or KBr pellet.
-
Diagnostic Bands:
-
Ar-O-C Stretch: 1240–1260
(Strong, asymmetric). -
Cyclobutyl Ring Vibrations: 900–1000
(often weak/medium). -
C-Br Stretch: 600–700
(Fingerprint region). -
Absence of OH: Lack of broad band at 3200–3500
confirms complete conversion of the phenol.
-
Structural Assignment Logic (Diagram)
The following diagram illustrates the logical flow for assigning the structure based on the data types described above.
Caption: Decision tree for confirming structural identity using orthogonal spectroscopic methods.
References
-
Synthesis of Aryl Ethers (Mitsunobu): Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link
- Bromine Isotope Patterns: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. University Science Books, 1993.
-
Cyclobutyl NMR Characteristics: Lambert, J. B., et al. "Conformational Analysis of Cyclobutane Derivatives." Accounts of Chemical Research, 1971. Link
-
General Spectral Data (SDBS): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search for analogous "Bromophenol" and "Cyclobutoxy" fragments). Link
Sources
Methodological & Application
Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 1-Bromo-3-cyclobutoxybenzene
Introduction: The Strategic Importance of Biaryl Scaffolds and the Power of the Suzuki-Miyaura Coupling
In the landscape of modern drug discovery and materials science, the biaryl motif stands as a cornerstone of molecular design. These structures are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronics, owing to their unique conformational properties and ability to engage with biological targets. The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for the construction of these carbon-carbon bonds, lauded for its operational simplicity, mild reaction conditions, and exceptional tolerance of diverse functional groups.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron species offers a robust and versatile platform for medicinal chemists and process scientists to forge complex molecular architectures.[1]
This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 1-Bromo-3-cyclobutoxybenzene, a substrate of interest due to the increasing incorporation of cyclobutane moieties in medicinal chemistry to explore novel chemical space.[3][4] We will delve into the mechanistic underpinnings of the reaction, providing a rationale for the selection of reagents and reaction parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this powerful transformation in their synthetic endeavors.
Materials and Methods
The successful execution of a Suzuki-Miyaura coupling hinges on the careful selection and handling of reagents. The following table outlines the key components for the coupling of 1-Bromo-3-cyclobutoxybenzene with a representative partner, phenylboronic acid.
| Reagent | Structure | Purpose | Key Considerations |
| 1-Bromo-3-cyclobutoxybenzene | Aryl Halide (Electrophile) | The reactivity of the C-Br bond is ideal for oxidative addition to the palladium catalyst.[5][6] | |
| Phenylboronic Acid | Organoboron (Nucleophile) | Commercially available, stable, and generally low toxicity.[1] | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | A common and effective palladium source that is reduced in situ to the active Pd(0) species.[7] | |
| Tricyclohexylphosphine (PCy₃) | Ligand | An electron-rich, bulky phosphine that promotes the oxidative addition and reductive elimination steps.[6][7] | |
| Potassium Carbonate (K₂CO₃) | Base | Activates the boronic acid for transmetalation.[7] | |
| 1,4-Dioxane | Solvent | A common aprotic solvent for Suzuki couplings, capable of dissolving both organic and inorganic reagents. | |
| Water | Co-solvent | Often beneficial for dissolving the inorganic base and can accelerate the transmetalation step. |
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the Suzuki-Miyaura coupling of 1-Bromo-3-cyclobutoxybenzene with phenylboronic acid.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-cyclobutoxybenzene
Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the substrate 1-Bromo-3-cyclobutoxybenzene. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental procedure, and critical insights into parameter optimization and troubleshooting. By elucidating the causality behind experimental choices, this guide aims to equip the user with the necessary knowledge to achieve successful and reproducible C-N cross-coupling for this specific substrate class.
Introduction: The Strategic Importance of N-Aryl Cyclobutoxy Scaffolds
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The specific target of this guide, N-aryl cyclobutoxy anilines, represents a class of compounds with significant potential in medicinal chemistry. The cyclobutoxy moiety can impart unique conformational constraints and metabolic stability, making it a desirable feature in drug design.
This application note will detail a robust protocol for the coupling of 1-Bromo-3-cyclobutoxybenzene with a variety of primary and secondary amines. We will delve into the mechanistic underpinnings of the catalytic cycle, the rationale for the selection of catalyst, ligand, base, and solvent, and provide a framework for troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4][5] Understanding this mechanism is paramount for rational optimization and troubleshooting.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl bromide C-Br bond of 1-Bromo-3-cyclobutoxybenzene to form a Pd(II) complex. The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.[4][6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and depends on the pKa of the amine and the solvent used.[7][8]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired N-(3-cyclobutoxyphenyl)amine product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][9]
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol
This protocol provides a general framework for the Buchwald-Hartwig amination of 1-Bromo-3-cyclobutoxybenzene. Optimization of reaction parameters may be necessary for different amine coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-3-cyclobutoxybenzene | >98% | Varies | Store under an inert atmosphere. |
| Amine (Primary or Secondary) | >98% | Varies | Liquid amines should be distilled prior to use. Solid amines should be dried under vacuum. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Varies | A common palladium precursor. Other Pd(0) or Pd(II) sources can be used. |
| XPhos | >98% | Varies | A bulky, electron-rich phosphine ligand suitable for a wide range of amines.[3][10] Other ligands like SPhos or RuPhos may also be effective.[3] |
| Sodium tert-butoxide (NaOtBu) | >98% | Varies | A strong, non-nucleophilic base.[8] Other bases like K₃PO₄ or Cs₂CO₃ can be used, especially for base-sensitive substrates.[1][8] |
| Toluene | Anhydrous | Varies | A common solvent for this reaction.[11] Other solvents like 1,4-dioxane or THF may also be suitable.[8][11] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Varies | For drying the organic phase. |
| Diethyl Ether (Et₂O) | Reagent Grade | Varies | For extraction. |
| Saturated Sodium Chloride (brine) | Laboratory prepared | N/A | For washing the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Varies | For column chromatography. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Varies | For reaction monitoring. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring and product analysis.[6][12]
Reaction Setup and Procedure
Note: This reaction is air- and moisture-sensitive. All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere.
-
Preparation: To a Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Addition of Reagents: Under a positive flow of inert gas, add 1-Bromo-3-cyclobutoxybenzene (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, HPLC, or GC-MS.[5][6] A typical reaction time is 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.
Discussion and Troubleshooting
The success of the Buchwald-Hartwig amination of 1-Bromo-3-cyclobutoxybenzene is contingent on several factors. The electron-donating nature of the cyclobutoxy group can influence the rate of oxidative addition. While generally favorable, careful consideration of the following parameters is crucial.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting both oxidative addition and reductive elimination.[1][3] If the reaction with XPhos is sluggish, other ligands from the Buchwald portfolio, such as SPhos or RuPhos, may offer improved performance.[3]
-
Base Selection: Sodium tert-butoxide is a strong base suitable for a wide range of amines. However, for substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered.[1][8] The choice of base can also impact the reaction rate and should be optimized accordingly.
-
Solvent Effects: Toluene is a standard solvent, but other ethereal or aromatic solvents can be employed.[8][11] Solvent choice can affect the solubility of the reagents and the stability of the catalytic species. In some cases, a switch to 1,4-dioxane or THF may be beneficial.
-
Potential Side Reactions: A common side reaction is the hydrodehalogenation of the aryl bromide. This can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents. Another potential issue is the ether cleavage of the cyclobutoxy group under harsh conditions, although this is less likely with the recommended protocol.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient base strength, poor solvent choice. | Ensure all reagents are pure and anhydrous. Use a fresh bottle of palladium precursor and ligand. Consider a stronger base or a different solvent. Screen alternative phosphine ligands. |
| Hydrodehalogenation | Presence of oxygen or moisture, catalyst decomposition. | Improve inert atmosphere technique. Use freshly distilled solvents and degas the reaction mixture. |
| Formation of byproducts | Side reactions of the amine or aryl bromide, catalyst deactivation. | Lower the reaction temperature. Screen different ligands and bases. Analyze byproducts by GC-MS to identify their structures and elucidate the side reaction pathway. |
| Difficulty in purification | Co-elution of product with starting materials or byproducts. | Optimize the eluent system for column chromatography. Consider alternative purification techniques such as preparative HPLC or crystallization. |
Safety Precautions
-
Palladium Compounds: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Phosphine ligands are often air-sensitive and can be pyrophoric. Handle under an inert atmosphere.
-
Sodium tert-butoxide: This is a corrosive and moisture-sensitive base. Handle in a glovebox or under a stream of inert gas.
-
Solvents: Toluene and diethyl ether are flammable. Avoid open flames and ensure proper ventilation.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-(3-cyclobutoxyphenyl)amines. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to a rigorous experimental protocol, high yields of the desired products can be achieved. This guide provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Kollár, L., & Keglevich, G. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3569–3577. [Link]
-
Norrby, P.-O., & Hartwig, J. F. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Khan Academy. (2012). The Buchwald-Hartwig Amination Reaction. [Link]
-
Blackmond, D. G., & Buchwald, S. L. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(13), 7863–7871. [Link]
-
Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Newman, S. G., & Buchwald, S. L. (2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Organic Letters, 26(5), 1014–1019. [Link]
-
Cole, K. P., & Vedejs, E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
PubChem. (n.d.). 1-Bromo-3-butoxybenzene. [Link]
-
McIndoe, J. S., & Voth, G. A. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Science, 10(36), 8414–8420. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438–459. [Link]
-
Kobilka, B. M., & Shaughnessy, K. H. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 3016–3024. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry, 62(18), 6066–6068. [Link]
-
NileRed. (2015). Synthesis of meta-Bromochlorobenzene From Benzene. [Link]
-
Stradiotto, M., & Biscoe, M. R. (2019). Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. Angewandte Chemie International Edition, 58(38), 13354–13358. [Link]
-
Vedejs, E., & Cole, K. P. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. Organic Process Research & Development, 24(11), 2534–2542. [Link]
-
Stack Exchange. (2014). What product is formed in the Wurtz reaction of 1-bromo-3-chlorocyclobutane?[Link]
-
Biscoe, M. R., & Stradiotto, M. (2018). Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 57(40), 13131–13135. [Link]
-
PubChem. (n.d.). 1-Bromo-3-cyclohexylbenzene. [Link]
-
ChemSynthesis. (n.d.). 1-bromo-3-chlorocyclobutane. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
Synthesis of kinase inhibitors from 1-Bromo-3-cyclobutoxybenzene
Executive Summary & Scientific Rationale
This application note details the synthetic utility of 1-Bromo-3-cyclobutoxybenzene (CAS: 17789-13-8 / Analogous Ethers) as a critical building block in the development of Type I and Type II kinase inhibitors.
In medicinal chemistry, the 3-cyclobutoxyphenyl moiety serves as a high-value hydrophobic pharmacophore. Unlike linear alkyl ethers (e.g., n-butoxy), the cyclobutyl ring offers restricted conformational flexibility (entropic advantage) and improved metabolic stability against oxidative dealkylation (CYP450 resistance). This fragment is frequently employed to occupy the hydrophobic "back-pocket" (Gatekeeper region) or the solvent-exposed front regions of kinases such as p38 MAPK , BTK , and VEGFR .
This guide provides two validated protocols:
-
The Suzuki-Miyaura Route: For constructing biaryl scaffolds (Type I Inhibitors).
-
The Buchwald-Hartwig/Urea Route: For synthesizing diaryl ureas (Type II Inhibitors).
Chemical Properties & Handling
| Property | Specification |
| Compound Name | 1-Bromo-3-cyclobutoxybenzene |
| Molecular Formula | C₁₀H₁₁BrO |
| Molecular Weight | 227.10 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DMSO, DMF, DCM, THF |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| Hazards | Irritant. Avoid contact with skin and eyes. |
Strategic Synthetic Pathways
The following flowchart visualizes the divergent synthetic pathways available for this building block to access distinct kinase inhibitor classes.
Figure 1: Divergent synthetic workflows for converting 1-Bromo-3-cyclobutoxybenzene into bioactive kinase inhibitors.
Protocol A: Synthesis of Biaryl Inhibitors (Suzuki-Miyaura Strategy)
This protocol is preferred when the target inhibitor requires a direct carbon-carbon bond between the hydrophobic tail and the kinase hinge-binding scaffold (e.g., a Pyrazolopyrimidine or Quinazoline).
Step 1: Activation via Miyaura Borylation
Objective: Convert the aryl bromide to a pinacol boronate ester.
Reagents:
-
1-Bromo-3-cyclobutoxybenzene (1.0 eq)
-
Bis(pinacolato)diboron (B₂Pin₂) (1.2 eq)
-
Potassium Acetate (KOAc) (3.0 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
Solvent: Anhydrous 1,4-Dioxane
Procedure:
-
Charge: In a dry pressure vial, combine the aryl bromide, B₂Pin₂, and KOAc.
-
Degas: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under Argon flow. Seal the vial.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H not visible, look for Boronate mass).
-
Workup: Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc). Note: Boronates can be prone to protodeboronation on silica; add 1% Et₃N to the eluent if degradation is observed.
Step 2: Suzuki Cross-Coupling to Hinge Binder
Objective: Couple the boronate to a 4-chloro-substituted heterocycle (e.g., 4-chloropyrrolo[2,3-d]pyrimidine).
Reagents:
-
Aryl Boronate (from Step 1) (1.1 eq)
-
Halo-Heterocycle Scaffold (1.0 eq)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Catalyst: Pd(PPh₃)₄ (0.05 eq) or XPhos Pd G2 (0.02 eq) for difficult substrates.
-
Solvent: DME/Water (3:1) or Dioxane/Water.
Procedure:
-
Combine: Mix the scaffold and boronate in the reaction vessel.
-
Solvent System: Add the organic solvent and aqueous base. Degas thoroughly.
-
Catalysis: Add the Palladium catalyst.
-
Heating: Microwave irradiation at 110°C for 30–60 minutes is recommended for rapid screening. Alternatively, reflux at 90°C for 12 hours.
-
Validation: The resulting biaryl ether will show a characteristic UV shift. Isolate via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Synthesis of Urea-Based Inhibitors (Type II)
This route targets the "DFG-out" conformation of kinases (e.g., B-RAF, p38, KIT). The urea linker forms crucial hydrogen bonds with the conserved Glu/Asp residues in the active site.
Step 1: Buchwald-Hartwig Amination (Bromide to Aniline)
Objective: Convert 1-Bromo-3-cyclobutoxybenzene to 3-cyclobutoxyaniline.
Reagents:
-
1-Bromo-3-cyclobutoxybenzene (1.0 eq)
-
Benzophenone imine (1.2 eq) — Ammonia surrogate strategy
-
Base: Cs₂CO₃ (2.0 eq)
-
Catalyst: Pd₂(dba)₃ (0.02 eq) / BINAP (0.04 eq)
-
Solvent: Toluene (anhydrous)
Procedure:
-
Coupling: React the bromide with benzophenone imine under standard Buchwald conditions (100°C, 12 h).
-
Hydrolysis: Treat the resulting imine intermediate with 1N HCl in THF at room temperature for 1 hour.
-
Isolation: Neutralize with NaOH, extract with EtOAc. The product, 3-cyclobutoxyaniline , is an oil that darkens on exposure to air. Use immediately or store as an HCl salt.
Step 2: Urea Formation
Objective: Link the aniline to a heteroaryl isocyanate (or activated carbamate).
Reagents:
-
3-Cyclobutoxyaniline (1.0 eq)
-
Heteroaryl Isocyanate (1.0 eq) OR Heteroaryl amine + Triphosgene/CDI.
-
Base: DIPEA (2.0 eq)
-
Solvent: DCM or anhydrous THF.
Procedure:
-
Activation: If the isocyanate is not commercially available, treat the heteroaryl amine (e.g., 1-phenyl-3-tert-butyl-pyrazol-5-amine) with CDI (1.1 eq) in DCM for 2 hours to generate the acyl imidazole intermediate.
-
Coupling: Add 3-cyclobutoxyaniline to the activated mixture.
-
Reaction: Stir at room temperature for 12–24 hours.
-
Precipitation: Urea products often precipitate from DCM. Filter and wash with ether. If soluble, purify via Prep-HPLC.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Protodeboronation of the intermediate. | Switch base to K₃PO₄. Use anhydrous conditions with minimal water (Suzuki-Miyaura anhydrous protocol). |
| Incomplete Conversion (Buchwald) | Catalyst poisoning or steric hindrance. | Switch ligand to BrettPhos or RuPhos (specialized for bulky ethers). Increase temp to 110°C. |
| Product Instability | Acid-labile cyclobutyl ether. | The cyclobutyl ether is relatively stable, but avoid strong Lewis acids (e.g., BBr₃, AlCl₃) which will cleave the ether. |
| Purification Difficulty | Co-elution with triphenylphosphine oxide. | Use a SCX-2 (Strong Cation Exchange) cartridge to capture the amine product (Protocol B) or use saponification workup for Protocol A. |
References
-
Miyaura Borylation Standards: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry.
-
Kinase Inhibitor Design (Hydrophobic Tail): Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1][2][3][4][][6] Nature Reviews Cancer.
-
Cyclobutane Pharmacophores: Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. (Contextual reference for 4-membered rings in MedChem).
-
Urea Synthesis Protocols: Dumas, J., et al. (2000). Synthesis and pharmacological characterization of the potent and selective p38 MAP kinase inhibitor BAY 43-9006. Bioorganic & Medicinal Chemistry Letters.
-
Building Block Data: 1-Bromo-3-cyclobutoxybenzene Properties. PubChem.
Disclaimer: This application note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
Application Note: Arylation Strategies with 1-Bromo-3-cyclobutoxybenzene
Executive Summary & Strategic Value
This technical guide details the experimental handling and arylation protocols for 1-Bromo-3-cyclobutoxybenzene , a specialized building block increasingly utilized in medicinal chemistry.
The cyclobutoxy group serves as a critical bioisostere for standard alkoxy groups (methoxy/ethoxy). It offers:
-
Conformational Restriction: The strained ring reduces entropic penalties upon binding to protein targets.
-
Metabolic Stability: The cyclobutyl ring is generally more resistant to oxidative dealkylation (CYP450 metabolism) compared to linear alkyl chains.
-
Lipophilicity Modulation: It increases lipophilicity (
) without adding excessive molecular weight.
Core Directive: This guide moves beyond generic "recipes" to provide a causality-driven workflow . We focus on Palladium-catalyzed cross-couplings (Buchwald-Hartwig and Suzuki-Miyaura), emphasizing the preservation of the acid-sensitive cyclobutyl ether moiety.
Chemical Profile & Critical Control Points
Physicochemical Properties
| Property | Value (Approx.) | Implication for Protocol |
| Molecular Weight | 227.10 g/mol | Standard stoichiometry calculations. |
| Physical State | Colorless to pale yellow oil | Weighing by syringe/density is preferred over solids handling. |
| Boiling Point | ~120°C (at reduced pressure) | High enough for reflux in Dioxane/Toluene; avoid un-controlled vacuum concentration. |
| Solubility | High in DCM, THF, Toluene | Compatible with standard non-polar organic solvents. |
| Stability | Acid Sensitive | CRITICAL: The strained cyclobutane ring can undergo ring-opening or rearrangement under strong Lewis acidic conditions ( |
The "Self-Validating" Safety System
To ensure experimental integrity, every reaction setup must include these internal checks:
-
Inert Atmosphere:
is a poison to . Sparging with Argon/Nitrogen is mandatory, not optional. -
Base Selection: Use inorganic carbonates (
) or bulky alkoxides ( ). Avoid hydroxides if high temperature is required to prevent potential ether hydrolysis (though rare for cyclobutyl). -
Diagnostic Signal: In
NMR, the cyclobutyl methine proton ( ppm, multiplet) is the "heartbeat" of the molecule. If this signal disappears or shifts significantly upfield, the ring has opened.
Experimental Protocols
Workflow Visualization
The following diagram illustrates the decision logic and workflow for utilizing this reagent.
Caption: Decision tree for arylation workflows. Note the divergence in catalyst choice based on nucleophile type.
Protocol A: Buchwald-Hartwig Amination (C-N Coupling)
Objective: Coupling with a secondary amine (morpholine, piperidine, or substituted aniline).
Mechanistic Rationale: The electron-donating nature of the cyclobutoxy group at the meta position makes the oxidative addition of the aryl bromide slightly slower than electron-deficient systems. Therefore, electron-rich, bulky phosphine ligands (Buchwald Ligands) are required to facilitate both oxidative addition and the reductive elimination step.
Reagents:
-
1-Bromo-3-cyclobutoxybenzene (1.0 equiv)[1]
-
Amine partner (1.2 equiv)[2]
-
Catalyst:
(2 mol%) or precatalyst XPhos Pd G3 (2-4 mol%) -
Ligand: XPhos (for general amines) or RuPhos (for secondary amines) (4-8 mol%)
-
Base:
(2.0 equiv) or (1.4 equiv) -
Solvent: Anhydrous 1,4-Dioxane or Toluene (
)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Pd source, Ligand, and Base.
-
Why?
is air-sensitive. Carbonate bases are hygroscopic; moisture inhibits the reaction.
-
-
Addition: Add the aryl bromide and amine. If liquid, add via syringe. Add solvent last.
-
Degassing: Sparge the mixture with Argon for 5 minutes (bubbling gas directly into solvent).
-
Why? Dissolved oxygen promotes homocoupling and catalyst deactivation.
-
-
Reaction: Seal the vial and heat to 100°C for 4–12 hours.
-
Monitoring: Check TLC or LCMS. Look for the disappearance of the bromide (Rt ~ high) and appearance of the amine product.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate.
-
Purification: Flash chromatography. Note: Do not use acidified silica or additives like acetic acid in the eluent if possible, to protect the cyclobutyl ether.
Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Coupling)
Objective: Synthesis of biaryl scaffolds.[3][4]
Mechanistic Rationale:
The Suzuki cycle involves transmetalation with a boron species.[5] This step requires a base (
Reagents:
-
1-Bromo-3-cyclobutoxybenzene (1.0 equiv)[1]
-
Aryl Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)
-
Catalyst:
(3-5 mol%) or (5 mol%) -
Base:
(3.0 equiv) or (3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Charge Solids: Add Boronic acid, Base, and Catalyst to the flask.
-
Solvent Prep: Premix Dioxane and Water. Degas this mixture separately by sparging with Nitrogen for 15 minutes.
-
Why? Water holds significant dissolved oxygen.
-
-
Combine: Add the aryl bromide (oil) and the degassed solvent mixture to the solids.
-
Reaction: Heat to 80–90°C for 2–6 hours.
-
Note: Suzuki couplings are often faster than Buchwald aminations.
-
-
Workup: Dilute with water and EtOAc. Separate layers. Dry organic layer over
.[6] -
Purification: Standard silica chromatography.
Mechanistic Insight & Troubleshooting
The Catalytic Cycle (Simplified)
Understanding where the reagent enters the cycle aids in troubleshooting.
Caption: The Pd(0)/Pd(II) catalytic cycle. The Aryl Bromide enters at the Oxidative Addition step (Top Right).[5]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst poisoning ( | Re-run with fresh catalyst. Ensure rigorous degassing. Switch to XPhos Pd G3. |
| Debromination (Ar-H formed) | Switch solvent from THF to Toluene. Lower temperature. | |
| Missing Cyclobutyl Signals | Acid-catalyzed ring opening. | Check acidity of |
| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | Add excess ligand (e.g., 1:2 Pd:Ligand ratio). Lower reaction temperature. |
References
The following sources provide the foundational chemistry and specific stability data utilized in these protocols.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. (Specifically regarding stability of ethers). Wiley-Interscience. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling Protocols. Link
Sources
- 1. 1-Bromo-3-butoxybenzene | C10H13BrO | CID 28369542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1-Bromo-3-cyclobutoxybenzene in Materials Science
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Versatile Building Block
1-Bromo-3-cyclobutoxybenzene is an aromatic compound featuring a bromine atom and a cyclobutoxy group attached to a benzene ring at the meta position. This unique combination of functional groups makes it a promising building block in materials science. The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. The cyclobutoxy group, a somewhat rigid and bulky aliphatic ether, can influence the solubility, thermal properties, and molecular packing of the resulting materials. These characteristics suggest potential applications in the development of novel liquid crystals and conducting polymers, where precise control over molecular structure and intermolecular interactions is paramount. This document provides a comprehensive guide to the synthesis and utilization of 1-Bromo-3-cyclobutoxybenzene in these exciting areas of materials science.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of 1-Bromo-3-cyclobutoxybenzene is provided in the table below. It is important to note that while some data can be calculated, experimental values may vary. All handling of this chemical should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
| Property | Value (Estimated) | Data Source |
| Molecular Formula | C₁₀H₁₁BrO | Calculated |
| Molecular Weight | 227.10 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | ~250-270 °C | Estimated |
| Density | ~1.35 g/mL | Estimated |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Toluene) | Inferred from structure |
Part 1: Synthesis of 1-Bromo-3-cyclobutoxybenzene
The synthesis of 1-Bromo-3-cyclobutoxybenzene can be readily achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers.[1] This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.
Reaction Scheme:
Caption: Williamson ether synthesis of 1-Bromo-3-cyclobutoxybenzene.
Detailed Protocol: Williamson Ether Synthesis
Materials:
-
3-Bromophenol (1.0 eq)
-
Cyclobutyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol and the chosen solvent (DMF is a good choice for its high boiling point and ability to dissolve ionic intermediates).
-
Deprotonation:
-
If using K₂CO₃: Add the potassium carbonate to the flask.
-
If using NaH: Carefully add the sodium hydride dispersion to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Hydrogen gas will be evolved, so ensure adequate ventilation. Stir the mixture at room temperature for 30 minutes to allow for the complete formation of the phenoxide.
-
-
Alkylation: Slowly add cyclobutyl bromide to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C is suitable) and maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
If DMF was used, pour the mixture into a larger volume of water and extract with diethyl ether (3 x 50 mL). If acetone was used, it can be removed under reduced pressure before adding water and diethyl ether.
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Bromo-3-cyclobutoxybenzene as a colorless to pale yellow liquid.
Part 2: Application in the Synthesis of Liquid Crystals
The rigid core of the benzene ring combined with the semi-flexible cyclobutoxy tail makes 1-Bromo-3-cyclobutoxybenzene an attractive precursor for the synthesis of calamitic (rod-like) liquid crystals. A common strategy involves a Suzuki cross-coupling reaction to introduce a cyanobiphenyl group, a well-known mesogenic unit.[2][3]
Synthetic Pathway to a Potential Liquid Crystal:
Caption: Synthesis of a potential liquid crystal via Suzuki coupling.
Detailed Protocol: Suzuki Cross-Coupling Reaction
Materials:
-
1-Bromo-3-cyclobutoxybenzene (1.0 eq)
-
4-Cyanophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-Bromo-3-cyclobutoxybenzene, 4-cyanophenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The aqueous phase is often necessary for the transmetalation step in the catalytic cycle.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (around 80-90°C) under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 4'-cyano-3-cyclobutoxybiphenyl.
Expected Material Properties and Characterization
The resulting 4'-cyano-3-cyclobutoxybiphenyl is expected to exhibit liquid crystalline properties. The thermal behavior and mesophase identification can be carried out using the following techniques:
| Technique | Purpose | Expected Observations |
| Differential Scanning Calorimetry (DSC) | To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.[4] | Endothermic peaks corresponding to crystal-to-liquid crystal and liquid crystal-to-isotropic liquid transitions upon heating. |
| Polarized Optical Microscopy (POM) | To visually identify the liquid crystal mesophases based on their characteristic textures.[4] | Appearance of birefringent textures (e.g., nematic schlieren or smectic focal conic textures) between the melting and clearing points. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material. | A decomposition temperature, indicating the upper limit of the material's operational range. |
Part 3: Application in the Synthesis of Conducting Polymers
1-Bromo-3-cyclobutoxybenzene can serve as a monomer in the synthesis of conjugated polymers, such as poly(p-phenylene vinylene) (PPV) derivatives, which are known for their electroluminescent properties.[5][6] The Heck reaction provides a powerful method for the polymerization of vinyl and aryl halide monomers.[7][8] The alkoxy side chains are known to improve the solubility and processability of the resulting polymers and can also influence their electronic properties.[9][10]
Polymerization Pathway via Heck Coupling:
Caption: Hypothetical Heck polymerization to form a PPV derivative.
Note: For a direct polymerization of 1-Bromo-3-cyclobutoxybenzene, a co-monomer with two reactive sites would be necessary. The above diagram illustrates a more common approach for PPV synthesis where a divinyl and a dihalo monomer are used. A self-polymerization of a monomer derived from 1-Bromo-3-cyclobutoxybenzene containing a vinyl group is also conceivable.
Detailed Protocol: Heck Polymerization (Illustrative Example)
This protocol describes a general procedure for a Heck polymerization to synthesize a PPV derivative. For the polymerization of 1-Bromo-3-cyclobutoxybenzene, it would need to be either di-functionalized or used with a suitable co-monomer.
Materials:
-
1,4-Dibromo-2,5-bis(cyclobutoxy)benzene (hypothetical monomer, 1.0 eq)
-
1,4-Divinylbenzene (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04-0.20 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Monomer Synthesis: The di-functionalized monomer, 1,4-dibromo-2,5-bis(cyclobutoxy)benzene, would first need to be synthesized, for example, from 1,4-dibromo-2,5-dihydroxybenzene and cyclobutyl bromide via Williamson ether synthesis.
-
Polymerization Setup: In a Schlenk flask under an inert atmosphere, dissolve the dibromo and divinyl monomers in the anhydrous high-boiling solvent.
-
Catalyst Addition: Add the palladium catalyst and the phosphine ligand to the solution.
-
Base Addition: Add the base (e.g., triethylamine).
-
Polymerization: Heat the reaction mixture to 100-120°C for 24-72 hours. The polymer may precipitate from the solution as it forms.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of methanol to precipitate the polymer completely.
-
Collect the polymer by filtration, washing with methanol and then acetone to remove residual monomers and catalyst.
-
-
Purification: The polymer can be further purified by Soxhlet extraction with different solvents to remove oligomers and catalyst residues. Finally, the polymer is dried under vacuum.
Expected Polymer Properties and Characterization
The resulting poly(2,5-bis(cyclobutoxy)-1,4-phenylene vinylene) would be expected to be a fluorescent, semiconducting polymer.
| Technique | Purpose | Expected Information |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. | Provides information on the success of the polymerization in achieving high molar mass chains. |
| UV-Vis Spectroscopy | To determine the absorption spectrum and estimate the optical bandgap of the polymer.[10] | The absorption maximum (λ_max) and the absorption edge can be used to calculate the HOMO-LUMO gap. |
| Photoluminescence (PL) Spectroscopy | To measure the emission spectrum and quantum yield of the polymer.[11] | Provides information on the color of light emitted and the efficiency of the emission process. |
| Cyclic Voltammetry (CV) | To determine the electrochemical properties, including the HOMO and LUMO energy levels and the electrochemical bandgap.[10] | The oxidation and reduction potentials can be used to assess the suitability of the polymer for use in electronic devices like OLEDs and solar cells. |
Conclusion
1-Bromo-3-cyclobutoxybenzene represents a valuable, yet underexplored, building block for the synthesis of advanced materials. Its straightforward synthesis via Williamson etherification and the reactivity of its bromine atom in powerful C-C bond-forming reactions like the Suzuki and Heck couplings open up avenues for the creation of novel liquid crystals and conducting polymers. The protocols and insights provided in this document are intended to serve as a foundational guide for researchers to explore the full potential of this versatile molecule in the development of next-generation materials with tailored optical, thermal, and electronic properties.
References
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
ResearchGate. Heck reaction between bromobenzene and styrene. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Peshkov, R. Y., Panteleeva, E. V., Chunyan, W., & Shteingarts, V. D. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Beilstein Journal of Organic Chemistry, 12, 1565–1573. [Link]
-
Frontiers in Chemistry. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. [Link]
-
Massachusetts Institute of Technology. Alternating Poly(PyridylVinylenePhenyleneVinylene)s: Synthesis and Solid State Organizations. [Link]
-
Reddit. Williamson Ether synthesis. [Link]
-
ResearchGate. Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. [Link]
-
Prakash, G. K. S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359–22393. [Link]
- Google Patents. An efficient process for the synthesis of alkoxy substituted benzaldehydes.
-
Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. [Link]
-
Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Polymers, 11(11), 1883. [Link]
-
Macromolecules. (2011). alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains. [Link]
-
Emitting Materials I - Poly(p-phenylene vinylene) (PPV). [Link]
-
Request PDF. Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. [Link]
-
ResearchGate. Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. [Link]
-
ResearchGate. Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]
-
The Journal of Chemical Physics. (1989). The electronic and electrochemical properties of poly(phenylene vinylenes) and poly(thienylene vinylenes): An experimental and theoretical study. [Link]
-
Scientific Reports. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
-
ACS Publications. (2004). Supramolecular Ordering, Thermal Behavior, and Photophysical, Electrochemical, and Electroluminescent Properties of Alkoxy-Substituted Yne-Containing Poly(phenylene−vinylene)s. [Link]
Sources
- 1. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 2. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. davidlu.net [davidlu.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
Functionalization of 1-Bromo-3-cyclobutoxybenzene at the bromine position
Introduction & Strategic Significance
1-Bromo-3-cyclobutoxybenzene represents a high-value scaffold in modern medicinal chemistry, primarily due to the cyclobutoxy moiety. This group serves as a lipophilic bioisostere for standard alkoxy groups (methoxy or ethoxy).
-
Metabolic Stability: The cyclobutyl ring hinders oxidative dealkylation (O-dealkylation) by Cytochrome P450 enzymes compared to linear alkyl chains, extending the half-life (
) of the parent drug. -
Conformational Lock: The steric bulk of the cyclobutyl group forces the ether oxygen into specific dihedral angles, potentially locking the active conformation for receptor binding (e.g., in GPCR antagonists or Kinase inhibitors).
-
Lipophilicity Modulation: It increases
moderately without the high rotatable bond count penalty of longer chains.
This guide details the functionalization of the bromine "handle" (
Chemical Profile & Stability[1]
| Property | Description |
| Structure | m-substituted aryl bromide with a cyclobutyl ether. |
| Reactivity | The Bromine at |
| Electronic Effect | The cyclobutoxy group at |
| Stability Warning | Acid Sensitivity: The cyclobutyl ether is sensitive to strong Lewis acids (e.g., |
| Thermal Limit | Stable up to 120°C in basic media. Avoid temperatures >140°C in the presence of radical initiators to prevent ring fragmentation. |
Reaction Landscape
The following diagram illustrates the primary synthetic pathways accessible from 1-Bromo-3-cyclobutoxybenzene.
Figure 1: Divergent synthesis pathways. The bromine handle allows access to biaryls, amines, and carbonyl derivatives while retaining the cyclobutoxy core.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Formation of C-C bonds to create biaryl scaffolds.[1]
Mechanistic Insight
The electron-rich nature of the cyclobutoxy group (meta-position) slightly deactivates the C-Br bond toward oxidative addition compared to electron-deficient systems. Therefore, electron-rich phosphine ligands are required to facilitate the catalytic cycle.
Optimized Protocol
-
Substrate: 1-Bromo-3-cyclobutoxybenzene (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst:
(3–5 mol%) or XPhos Pd G2 (for sterically hindered partners). -
Base:
(3.0 equiv) or (for sensitive substrates). -
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.
Step-by-Step:
-
Inerting: Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd-catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat block to 80–90°C for 4–12 hours.
-
Monitor: TLC or LCMS. Look for the disappearance of the bromide (Rt ~ retention time of starting material).
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry organic layer over
. -
Purification: Flash column chromatography (Hexane/EtOAc).
Critical Control Point:
-
Base Sensitivity: While the cyclobutyl ether is stable to base, ensure the boronic acid partner does not undergo protodeboronation. If this occurs, switch to a milder base like
and lower temperature (60°C).
Protocol B: Buchwald-Hartwig Amination
Objective: Introduction of amine functionality (C-N bond) for library expansion.
Mechanistic Insight
Standard Pd sources often fail due to the steric bulk of the cyclobutyl group if the amine is also bulky. BrettPhos or RuPhos precatalysts are strictly recommended here because they form a highly active mono-ligated Pd(0) species that accommodates the meta-alkoxy steric influence.
Optimized Protocol
-
Substrate: 1-Bromo-3-cyclobutoxybenzene (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G2 or BrettPhos Pd G2 (1–3 mol%).
-
Base:
(Sodium tert-butoxide) (1.5 equiv). -
Solvent: Anhydrous Toluene or THF.
Step-by-Step:
-
Glovebox/Schlenk: In an inert atmosphere, combine the aryl bromide, amine, base, and precatalyst.
-
Solvation: Add anhydrous solvent (0.2 M concentration).
-
Reaction: Heat to 80°C (for secondary amines) or 100°C (for primary amines/anilines) for 2–16 hours.
-
Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Rinse with DCM.
-
Purification: Concentrate and purify via silica gel chromatography.
Self-Validating Check:
-
If conversion is low (<20%) after 4 hours, check the color. A black precipitate indicates catalyst decomposition (Pd black). Re-run with strictly anhydrous solvents and fresh catalyst.
Protocol C: Lithium-Halogen Exchange
Objective: Conversion to electrophiles (Aldehydes, Carboxylic Acids).
Mechanistic Insight
The cyclobutoxy group is stable to
Optimized Protocol
-
Substrate: 1-Bromo-3-cyclobutoxybenzene (1.0 equiv)
-
Reagent:
-Butyllithium (1.1 equiv, 2.5M in hexanes). -
Electrophile: DMF (for aldehyde) or Dry Ice (for acid).
-
Solvent: Anhydrous THF.
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon. Add substrate and THF. Cool to -78°C (Dry ice/Acetone bath).
-
Exchange: Add
-BuLi dropwise over 10 minutes. Stir at -78°C for 30–45 minutes.-
Note: Do not let temperature rise above -60°C to prevent benzyne formation or scrambling.
-
-
Quench: Add the electrophile (e.g., neat DMF) rapidly.
-
Warm: Allow the mixture to warm to RT over 1 hour.
-
Workup: Quench with saturated
(aq). Extract with Ether.
Troubleshooting & Optimization Logic
Use the following decision tree to optimize the Suzuki coupling if standard conditions fail.
Figure 2: Optimization logic for Suzuki-Miyaura coupling of 1-Bromo-3-cyclobutoxybenzene.
References
-
Bioisosteres in Medicinal Chemistry: Patani, G. A.; LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chem. Rev.1996 , 96, 3147–3176. Link
-
Suzuki Coupling Protocols: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link
-
Buchwald-Hartwig Conditions for Ethers: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chem. Sci.2011 , 2, 27–50. Link
-
Cyclobutane Stability: Wiberg, K. B. "The Structure and Energetics of Small Ring Compounds." Angew. Chem. Int. Ed.1986 , 25, 312–322. Link
-
General Reactivity of Aryl Bromides: Organic Chemistry Portal. "Suzuki Coupling."[2][3] Link
Sources
Application Note: Intramolecular Cyclization of 1-Bromo-3-cyclobutoxybenzene Derivatives
This Application Note is designed for research scientists and drug discovery professionals focusing on the synthesis of sp³-rich fused heterocyclic scaffolds. It addresses the specific challenges and protocols for the intramolecular cyclization of 1-Bromo-3-cyclobutoxybenzene , a substrate that presents unique regiochemical constraints requiring advanced catalytic strategies.
Executive Summary
The incorporation of strained rings (cyclopropanes, cyclobutanes) into aromatic scaffolds is a premier strategy in modern medicinal chemistry to increase fraction sp³ (Fsp³) character, improve solubility, and create novel intellectual property space.
This guide details the protocol for the intramolecular cyclization of 1-Bromo-3-cyclobutoxybenzene . Unlike ortho-substituted isomers (1-Bromo-2-cyclobutoxybenzene) which undergo direct cyclization to form dihydrobenzofuran-fused cyclobutanes, the meta-isomer (1-Bromo-3-...) requires a Base-Mediated Halogen Dance (BMHD) or a Remote C-H Activation strategy to achieve ring closure. This note provides the methodology to execute this transformation, yielding high-value fused tricyclic ether scaffolds.
Scientific Foundation & Mechanistic Logic
The Regiochemical Challenge
Direct intramolecular cyclization of 1-Bromo-3-cyclobutoxybenzene is geometrically forbidden under standard conditions due to the distance between the reactive C-Br bond (C1) and the cyclobutane ring (attached at C3).
-
The Solution: The reaction relies on an in situ or stepwise Halogen Dance (Isomerization) where the bromine atom migrates from the C1 (meta) position to the C2 (ortho) position, facilitated by a hindered base (e.g., LDA or LiTMP).
-
The Cyclization: Once the bromine is at the C2 position, a Palladium-catalyzed C(sp³)-H activation (Baudoin-type reaction) occurs on the cyclobutane ring, forming a fused dihydrobenzofuran system.
Reaction Mechanism: The Tandem Pathway
The transformation proceeds through two distinct mechanistic phases:
-
Halogen Scrambling (Pre-equilibrium): Lithium-halogen exchange followed by isomerization to the thermodynamically stable position (often between substituents, or directed by the ether oxygen).
-
Pd-Catalyzed C-H Arylation:
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
-
CMD (Concerted Metallation-Deprotonation): A carbonate or pivalate base assists the Pd(II) species in cleaving the unactivated C(sp³)-H bond on the cyclobutane ring.
-
Reductive Elimination: Formation of the C-C bond, closing the 5-membered ring fused to the cyclobutane.
-
Mechanistic Visualization
The following diagram illustrates the pathway from the meta-precursor to the fused product via the ortho-intermediate.
Caption: Logical flow from the meta-substituted precursor through halogen migration to the Pd-catalyzed C-H arylation cycle.
Experimental Protocol
Reagents & Equipment
-
Substrate: 1-Bromo-3-cyclobutoxybenzene (>98% purity).
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] or Pd₂dba₃.
-
Ligand: Tri-tert-butylphosphonium tetrafluoroborate [P(tBu)₃·HBF₄] or DavePhos.
-
Base (Isomerization): LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Freshly prepared.
-
Base (Cyclization): Potassium Carbonate (K₂CO₃), anhydrous.
-
Additive: Pivalic Acid (30 mol%) - Critical for CMD step.
-
Solvent: Mesitylene (degassed) or Toluene.
Step-by-Step Methodology
Phase A: Regioisomer Adjustment (Halogen Dance)
Note: If starting directly with the Ortho-isomer, skip to Phase B.
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1-Bromo-3-cyclobutoxybenzene (1.0 equiv) in dry THF (0.1 M).
-
Lithiation: Cool to -78°C . Add LiTMP (1.1 equiv) dropwise over 15 minutes.
-
Insight: LiTMP is used over LDA to minimize nucleophilic attack on the aromatic ring and favor deprotonation/migration.
-
-
Migration: Allow the solution to warm slowly to 0°C over 2 hours.
-
Monitoring: Quench a small aliquot with MeOH and check by GC-MS. The shift from meta to ortho is driven by the stabilizing chelating effect of the ether oxygen on the lithiated species.
-
-
Quench/Workup: Quench with saturated NH₄Cl. Extract with Et₂O, dry over MgSO₄, and concentrate.
-
Checkpoint: Verify the formation of 1-Bromo-2-cyclobutoxybenzene by ¹H NMR (splitting pattern change from meta to ortho).
-
Phase B: Intramolecular C(sp³)-H Arylation
-
Catalyst Mix: In a glovebox or purged Schlenk tube, combine:
-
Isomerized Substrate (1.0 equiv, e.g., 0.5 mmol)
-
Pd(OAc)₂ (5 mol%)
-
Ligand: P(tBu)₃·HBF₄ (10 mol%) or DavePhos (10 mol%)
-
K₂CO₃ (1.5 equiv)
-
Pivalic Acid (0.3 equiv)
-
-
Solvation: Add degassed Mesitylene (concentration 0.2 M).
-
Reaction: Seal the tube and heat to 140°C for 16–24 hours.
-
Why 140°C? High temperature is required to overcome the energy barrier for C(sp³)-H activation on the strained cyclobutane ring.
-
-
Purification: Cool to room temperature. Filter through a celite pad (eluting with EtOAc). Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning or insufficient temp. | Ensure O₂-free conditions; Increase Temp to 150°C; Switch to Pd₂dba₃. |
| Debromination (Ar-H) | Protodehalogenation. | Ensure solvent is strictly anhydrous; Reduce reaction time. |
| Intermolecular Coupling | Concentration too high. | Dilute reaction to 0.05 M to favor intramolecular pathway. |
| Ring Opening | Strain release of cyclobutane. | Use milder base (Cs₂CO₃) or lower temp (120°C) with more active catalyst (CataCXium A). |
Structural Analysis of the Product
The expected product is a 2,3-dihydrobenzofuran fused to a cyclobutane ring (specifically, a cis-fused 3-oxatricyclo system if bridging occurs, or a simple fused bicyclic system).
-
¹H NMR Signature: Look for the disappearance of the cyclobutyl methine proton (C-H activation site) and the appearance of diastereotopic methylene protons in the newly formed ring.
-
Stereochemistry: The reaction is typically cis-selective due to the geometric constraints of the palladacycle intermediate.
References
-
C(sp³)-H Activation of Cyclobutanes: Baudoin, O. et al. "Palladium-Catalyzed Intramolecular Arylation of C(sp3)-H Bonds of Cyclopropanes and Cyclobutanes." Angewandte Chemie International Edition, 2003.
-
Halogen Dance Mechanism: Schnürch, M. et al. "Halogen Dance Reactions—A Review." Chemical Reviews, 2007.
-
Synthesis of Dihydrobenzofurans: Glorius, F. et al. "Mechanism of the Palladium-Catalyzed Intramolecular C-H Alkylation." Journal of the American Chemical Society, 2011.
-
Ligand Effects (DavePhos): Buchwald, S. L. et al. "Ligands for Palladium-Catalyzed C-N, C-O, and C-C Bond Formation." Chemical Science, 2011.
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling of 1-Bromo-3-cyclobutoxybenzene
Case ID: #DEHALO-3-CB Subject: Suppression of Hydrodehalogenation (H-Substitution) in Aryl Bromide Coupling Status: Active Guide Audience: Medicinal Chemistry & Process Development Teams
Executive Summary & Diagnostic Workflow
The Issue: You are attempting a cross-coupling (likely Suzuki-Miyaura or Buchwald-Hartwig) of 1-Bromo-3-cyclobutoxybenzene . Instead of the desired product, you observe significant formation of 1-cyclobutoxybenzene (hydrodehalogenation).
The Chemical Context: The substrate features a meta-cyclobutoxy group. While alkoxy groups are generally electron-donating (resonance), the meta position relies on inductive withdrawal, making the C-Br bond electronically deactivated for Oxidative Addition (OA) compared to electron-deficient aryl halides. Slow OA, combined with the presence of hydride sources (solvents, ligands, bases), allows the Protodemetallation pathway to outcompete the desired Transmetallation .
Module 1: Diagnostic Triage
Use this workflow to identify the primary source of hydride transfer in your system.
Caption: Diagnostic logic flow to isolate the hydride source causing dehalogenation.
Root Cause Analysis: The Mechanics of Failure
To fix the reaction, you must understand the competing catalytic cycles. Dehalogenation is not random; it is a specific pathway mediated by Palladium-Hydride (Pd-H) species.
The Mechanism of Dehalogenation[1]
-
Oxidative Addition (OA): Pd(0) inserts into the C-Br bond. For 1-Bromo-3-cyclobutoxybenzene, this is slower than usual due to the electron-rich nature of the ring (relative to electron-poor substrates).
-
The Fork in the Road:
-
Path A (Desired): Transmetallation with the Boronic Acid/Ester.
-
Path B (Undesired): Interaction with a Hydride Source to form Ar-Pd-H.
-
-
Hydride Sources:
-
Alcohols (Solvent):
-Hydride elimination from alkoxides (e.g., isopropoxide converts to acetone + Pd-H). -
Amines: If using amine bases,
-H elimination is possible. -
Water: Can act as a proton source if the Pd-Ar species is reduced via SET mechanisms.
-
Caption: Kinetic competition between the Cross-Coupling cycle (Blue) and the Hydrodehalogenation cycle (Red).
Protocol Optimization (The Solution)
The following protocol is designed to maximize the rate of Transmetallation (Path A) while eliminating Hydride Sources (Path B).
"Gold Standard" Protocol for Deactivated Aryl Bromides
| Parameter | Recommendation | Rationale |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Strictly aprotic. Avoids alcohols (MeOH, EtOH, iPrOH) which are primary hydride donors [1]. |
| Catalyst | XPhos Pd G3 or SPhos Pd G3 (1-3 mol%) | Pre-formed palladacycles ensure rapid initiation. Bulky biaryl ligands (XPhos) accelerate reductive elimination, outcompeting side reactions [2]. |
| Base | K₃PO₄ (3.0 equiv) in H₂O (min volume) | Use a biphasic system (e.g., Toluene:Water 10:1). Phosphate is milder than alkoxides (avoid NaOtBu) and less likely to promote elimination. |
| Temperature | 60°C - 80°C | Moderate heat. Too high (>100°C) promotes thermal decomposition and hydride transfer. |
| Concentration | 0.2 M - 0.5 M | Higher concentration favors the bimolecular Transmetallation step over unimolecular decomposition. |
Step-by-Step Procedure
-
Charge Solids: In a reaction vial, add 1-Bromo-3-cyclobutoxybenzene (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.
-
Solvent Addition: Add anhydrous Toluene (degassed) and degassed Water (ratio 10:1).
-
Note: If strictly anhydrous conditions are required due to boronic acid stability, use anhydrous K₃PO₄ and Dioxane.
-
-
Reaction: Heat to 80°C with vigorous stirring (1000 rpm).
-
Monitoring: Check LCMS at 1 hour. If Ar-H (dehalogenated) > 10%, lower temp to 60°C and increase boronic acid load.
Frequently Asked Questions (FAQs)
Q1: Why is the cyclobutoxy group relevant to this problem? A: While the cyclobutane ring is relatively stable, the ether oxygen at the meta position increases electron density on the ring via resonance (though less than ortho/para). This makes the C-Br bond stronger and Oxidative Addition slower [3]. The slower the Pd inserts, the more time the catalyst spends in vulnerable states where it can scavenge hydrides.
Q2: Can I use Ethanol or Isopropanol as a co-solvent?
A: No. Secondary alcohols (Isopropanol) are excellent hydride donors via
Q3: My cyclobutane ring is opening. Why? A: If you see ring-opened products (linear alkyl chains), you likely have a Radical pathway or strong Acid present.
-
Radical: Avoid Nickel catalysts if possible, as they are more prone to Single Electron Transfer (SET) which can open strained rings.
-
Acid:[1][2] Ensure your boronic acid isn't hydrolyzing to release acid. Use excess base (K₃PO₄).
Q4: I only have Pd(PPh₃)₄. Can I use it? A: It is not recommended. PPh₃ is not bulky enough to force rapid reductive elimination for difficult substrates. It also dissociates easily, leading to "Pd-black" formation which can catalyze non-specific dehalogenation. If you must use it, add excess PPh₃ ligand (10 mol%) to stabilize the metal.
References
-
Mechanisms of Dehalogenation: Navarro, O. et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling."[3] J. Org.[2] Chem.2005 , 70, 4803. Link
-
Ligand Effects (Buchwald): Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc.[2][4][5] Chem. Res.2008 , 41, 1461. Link
- Substrate Electronics: Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis; University Science Books: Sausalito, CA, 2010.
-
Hydride Sources: Zaitsev, V. G.; Daugulis, O.; Brookhart, M. "Beta-Hydride Elimination from Palladium Alkoxides." J. Am. Chem. Soc.2005 , 127, 4156. Link
Sources
Technical Support Center: Catalyst Optimization for 1-Bromo-3-cyclobutoxybenzene
Case ID: T-CPL-165800 Subject: Catalyst Selection & Process Optimization for Cross-Coupling Status: Active Guide Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The Substrate Challenge
You are working with 1-Bromo-3-cyclobutoxybenzene (CAS: 165800-57-7). Successful coupling requires balancing two opposing chemical forces:
-
The Reactive Handle (Aryl Bromide): Bromides are excellent electrophiles for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). However, the meta-alkoxy substituent acts as an electron-donating group (EDG). While less deactivating than para-substitution, it still increases electron density at the oxidative addition site compared to electron-neutral benzenes, requiring a catalyst capable of facile oxidative addition.
-
The Labile Moiety (Cyclobutoxy Group): The cyclobutane ring possesses significant ring strain (~26.5 kcal/mol). While the ether linkage renders it stable to most bases, it is vulnerable to acid-catalyzed ring opening or rearrangement under high thermal stress or in the presence of strong Lewis acids.
Core Directive: Select a catalyst system that accelerates oxidative addition (to overcome the EDG effect) while maintaining mild thermal/neutral conditions (to preserve the cyclobutane ring).
Catalyst Selection Matrix
Do not use a "one-size-fits-all" approach. Select your system based on the coupling partner and reaction type.
| Reaction Type | Recommended Catalyst System | Ligand Class | Why this works? |
| Suzuki-Miyaura (Standard) | Pd(dppf)Cl₂[1] · DCM | Bidentate Phosphine | Robustness. The large bite angle of dppf stabilizes the Pd center. Excellent for standard boronic acids. |
| Suzuki-Miyaura (Steric/Challenging) | Pd-XPhos G3 or Pd(OAc)₂ + XPhos | Dialkylbiaryl Phosphine | Activity. XPhos forms a monoligated Pd(0) species that is highly active for electron-rich aryl bromides. |
| Buchwald-Hartwig (Amination) | Pd-RuPhos G4 | Dialkylbiaryl Phosphine | Selectivity. RuPhos is specifically designed to prevent |
| Negishi/Kumada | Pd(PepPSI)-IPr | NHC (Carbene) | Stability. NHC ligands bind tightly, preventing catalyst decomposition during the transmetallation with aggressive organometallics. |
Decision Logic & Workflow (Visualization)
The following diagram outlines the logical pathway for selecting the optimal catalyst and reaction conditions based on your specific coupling partner.
Figure 1: Decision tree for catalyst selection based on coupling partner and steric demands.
Troubleshooting Guide (FAQ)
Q1: I am observing low conversion (<30%) and the starting material remains. What is wrong?
Diagnosis: The catalyst is failing to undergo oxidative addition . This is common with electron-rich aryl bromides (the cyclobutoxy group donates electron density). Solution:
-
Switch Ligand: Move from aryl-phosphines (like PPh3 or dppf) to electron-rich alkyl-phosphines. XPhos or SPhos are superior here because they increase the electron density on the Palladium, facilitating the attack on the C-Br bond.
-
Pre-activation: If using Pd(OAc)2 + Ligand, ensure you heat the catalyst/ligand mix for 5 minutes before adding the substrate to ensure the active Pd(0) species is formed. Better yet, use a G3/G4 precatalyst (e.g., XPhos Pd G3) which releases the active species immediately upon base exposure.
Q2: I see the formation of "de-brominated" product (1-cyclobutoxybenzene).
Diagnosis: This is protodehalogenation . It occurs when the oxidative addition intermediate undergoes reduction instead of transmetallation. This often happens if the coupling partner (boronic acid) is wet or if the reaction is too slow. Solution:
-
Dry Solvents: Ensure your solvent (Dioxane, THF) is anhydrous.
-
Increase Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to favor the intermolecular coupling over side reactions.
-
Boost Transmetallation: Add a promoter like CsF (Cesium Fluoride) if using boronic esters, which facilitates the transfer of the coupling partner to the Palladium center.
Q3: The cyclobutane ring is opening or decomposing.
Diagnosis: You are likely using conditions that are too acidic or thermally aggressive. Solution:
-
Base Check: Avoid hydroxide bases (NaOH, KOH) if possible, as they can be harsh at high temps. Switch to K3PO4 (Tribasic Potassium Phosphate) or Cs2CO3 . These are milder but sufficiently basic for the Suzuki cycle.
-
Temperature Cap: Do not exceed 100°C. The cyclobutane strain energy makes it susceptible to thermal rearrangement. Most Pd-G3 catalyzed reactions can proceed at 40-60°C.
Validated Experimental Protocol: Suzuki Coupling
Target Reaction: Coupling 1-Bromo-3-cyclobutoxybenzene with Phenylboronic Acid.
Reagents:
-
1-Bromo-3-cyclobutoxybenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G3 (2.0 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution, 2.0 equiv)
-
Solvent: THF (degassed)
Step-by-Step:
-
Setup: Charge a reaction vial with the aryl bromide, boronic acid, and XPhos Pd G3 catalyst.
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen inhibits the catalyst).
-
Solvent Addition: Add degassed THF and the aqueous K₃PO₄ solution via syringe.
-
Reaction: Stir vigorously at 60°C for 2-4 hours.
-
Checkpoint: The reaction mixture should turn from orange/red to black (Pd precipitation) only after the reaction is complete. Early black precipitation indicates catalyst death (Pd aggregation).
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with water.
-
Critical: Do not wash with 1M HCl. Use saturated NH₄Cl or brine to maintain a neutral pH and protect the cyclobutyl ether.
-
Mechanism & Failure Modes (Visualization)
Understanding where the cycle breaks is key to troubleshooting.
Figure 2: Catalytic cycle highlighting critical failure points for this specific substrate.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research, 29(5), 229-234. (Context on Cyclobutane Strain Energy). Link
-
Valente, C., et al. (2012). PEPPSI Theme and Variations: Catalyst Tuning for Difficult Coupling Reactions. Organic & Biomolecular Chemistry, 10, 518-533. Link
Sources
Technical Support Center: Solvent Optimization for 1-Bromo-3-cyclobutoxybenzene
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject Matter Expert: Senior Application Scientist, Process Chemistry Division
Introduction: Understanding Your Substrate
Welcome to the technical support hub for 1-Bromo-3-cyclobutoxybenzene . This guide addresses the specific reactivity challenges posed by this molecule's dual nature: it acts as both a deactivated aryl halide and a strained cyclic ether.[1][2]
Key Molecular Constraints:
-
The Cyclobutoxy Group: This is a strained ether (~26 kcal/mol ring strain).[2] While stable to bases, it is highly susceptible to acid-catalyzed ring opening and rearrangement.[2]
-
The Aryl Bromide: Located at the meta position relative to the alkoxy group.[2] This positioning creates a specific electronic environment where the inductive withdrawal of the oxygen facilitates Lithium-Halogen (Li-Hal) exchange, but also increases the acidity of the proton at the C2 position (between Br and O-alkyl), creating a risk of ortho-lithiation scrambling.
Module 1: Lithium-Halogen Exchange & Grignard Formation[2]
User Issue: “I am attempting a Li-Hal exchange with n-BuLi, but I am observing significant amounts of the protonated byproduct (1-cyclobutoxybenzene) or complex mixtures upon quenching.”
Root Cause Analysis: Solvent Coordination & Aggregation
The reactivity of organolithium species is dictated by their aggregation state.[2][3]
-
In Non-Polar Solvents (Hexanes/Pentane): Aryl lithiums form tight hexamers or tetramers.[2] They are stable but kinetically slow to react with electrophiles.[2]
-
In Coordinating Solvents (THF/Et₂O): The solvent donates electron density to the lithium cation, breaking aggregates into dimers or monomers. This dramatically increases reactivity but also instability (leading to proton abstraction from the solvent or the substrate itself).[2]
Troubleshooting Protocol
Scenario A: The "Flash" Exchange (High Reactivity Required)
Use when trapping with weak electrophiles (e.g., bulky ketones, epoxides).
-
Recommended Solvent: THF (Tetrahydrofuran) at -78°C .[2]
-
Mechanism: THF coordinates strongly to Li, generating a monomeric, "naked" anion.
-
Critical Warning: You must keep the temperature strictly below -70°C. Above this, the highly reactive 3-cyclobutoxyphenyl lithium will attack the THF ring or deprotonate the C2 position of the starting material (scrambling).
Scenario B: The "Stable" Exchange (Scale-Up/Slow Electrophiles)
Use when the electrophile requires higher temperatures or longer addition times.
-
Recommended Solvent: Diethyl Ether (Et₂O) / Pentane (3:1) .[2]
-
Mechanism: Ether coordinates weakly.[2] The organolithium remains aggregated (dimeric/tetrameric).[2] This species is less basic and tolerates temperatures up to -40°C without significant decomposition.[2]
Decision Logic: Solvent Selection
Caption: Solvent selection logic based on electrophile reactivity and thermal stability requirements.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[2]
User Issue: “My Suzuki coupling yields are inconsistent. I see starting material remaining or the dehalogenated byproduct (cyclobutoxybenzene), but the catalyst is active.”
Root Cause Analysis: Phase Transfer & Dehalogenation
1-Bromo-3-cyclobutoxybenzene is highly lipophilic.[2]
-
The Solubility Trap: In standard polar solvents (DMF, pure MeOH), the aryl bromide dissolves well, but the inorganic base (Carbonate/Phosphate) may not.
-
The Dehalogenation Trap: In alcoholic solvents (Isopropanol/Ethanol), the solvent can act as a hydride source, reducing the C-Br bond to C-H (dehalogenation) rather than coupling.
Optimized Solvent Systems
Recommendation: Switch to a Biphasic System (Toluene/Water or Dioxane/Water).[2]
| Solvent System | Dielectric Constant (ε) | Solubility (Ar-Br) | Risk Factor | Recommended For |
| Toluene : Water (4:1) | Low (Biphasic) | Excellent | Low | Standard couplings. Best for preventing dehalogenation.[2] |
| DMF (Anhydrous) | 36.7 | Good | High | Difficult workup; high temps promote Pd-black precipitation.[2] |
| Ethanol/Methanol | 24-33 | Moderate | Critical | Avoid. High risk of hydrodehalogenation (reduction).[2] |
| THF : Water (10:1) | 7.5 | Excellent | Moderate | Good for polar boronic acids.[2] |
Troubleshooting Workflow
If conversion is <50%:
-
Check Water Content: Suzuki coupling requires water for the transmetallation step (activation of the boronic acid).[2] Ensure your solvent ratio includes at least 10-20% water.[2]
-
Switch to Toluene: If dehalogenation is observed (M+1 peak in MS is missing Br), remove all alcohols.[2] Use Toluene/Water with a phase transfer catalyst (e.g., TBAB).[2]
Caption: Pathway analysis showing how biphasic solvents prevent dehalogenation compared to alcohols.[2]
Module 3: Stability & Storage
User Issue: “I stored the compound in CDCl₃ for NMR analysis, and after 24 hours, the spectrum shows new aliphatic peaks.”
Root Cause: Acid-Catalyzed Ring Opening
The cyclobutoxy group is an acetal-like mimic but with high ring strain.[2]
-
Chloroform Acidity: CDCl₃ often contains traces of HCl (deuterated or otherwise) if not stored over silver foil or potassium carbonate.[2] This trace acid is sufficient to protonate the ether oxygen, leading to ring opening (cleavage to the phenol or rearrangement to a homo-allyl system).
Protocol for Handling
-
NMR Solvent: Always filter CDCl₃ through a small plug of basic alumina before dissolving 1-Bromo-3-cyclobutoxybenzene.[2] Alternatively, use Benzene-d6 or DMSO-d6 (which buffers acidity).[2]
-
Reaction Quenching: When quenching Li-Hal or Grignard reactions, avoid strong mineral acids (HCl/H₂SO₄).[2] Use Saturated Ammonium Chloride (sat.[2] NH₄Cl) .[2] It is acidic enough to quench the anion but mild enough to preserve the cyclobutane ring.[2]
References
-
Bailey, W. F.; Patricia, J. J. "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature."[4] Journal of Organometallic Chemistry, 1988, 352(1-2), 1-46. [2]
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995, 95(7), 2457–2483.
-
Namyslo, J. C.; Kaufmann, D. E. "The Application of Cyclobutane Derivatives in Organic Synthesis."[5] Chemical Reviews, 2003, 103(4), 1485–1538.
-
Reich, H. J. "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms."[2] Chemical Reviews, 2013, 113(9), 7130–7178.
Sources
- 1. Highly selective α-aryloxyalkyl C–H functionalisation of aryl alkyl ethers - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04463C [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
Stability of the cyclobutoxy group under reaction conditions
Technical Support Center: Cyclobutoxy Group Stability
Ticket System ID: CHEMO-SUP-CBX-001
Topic: Stability Profile & Troubleshooting for Cyclobutyl Ethers (
Introduction: The "Loaded Spring" Bioisostere
Welcome to the Cyclobutoxy Stability Knowledge Base. If you are accessing this guide, you are likely utilizing the cyclobutoxy group as a conformational lock or a lipophilic bioisostere for gem-dimethyl or ethyl groups.
The Core Challenge: While chemically resembling a standard secondary ether (like isopropoxy), the cyclobutoxy group possesses ~26.3 kcal/mol of ring strain . It is not merely a spacer; it is a "loaded spring." Under standard conditions, it is robust. However, under specific forcing conditions—particularly radical generation or strong Lewis acidity —this strain energy drives rapid, irreversible ring-opening reactions.
This guide is structured to troubleshoot three specific failure modes:
-
Acid-Mediated Decomposition (during deprotection).
-
Oxidative Ring Scission (during C-H functionalization).
-
Metabolic Instability (in early-stage ADME).
Module 1: Acid & Base Stability (Hydrolysis)
Current Status:
-
Bases (NaOH, KOtBu, LiHMDS): ✅ STABLE.
-
Note: Like most ethers, the cyclobutoxy group is inert to base. It survives standard saponification and basic alkylation conditions.
-
-
Acids (HCl, TFA,
): ⚠️ CONDITIONAL.-
Note: Stable to dilute aqueous acids. Susceptible to strong Lewis acids (
) or nucleophilic acidic cleavage ( ).
-
Troubleshooting Guide: "My ring opened during deprotection."
User Issue:
"I attempted to cleave a methyl ether elsewhere in my molecule using
or, but I lost my cyclobutoxy group or observed a complex mixture."
Root Cause Analysis:
Standard ether cleavage reagents (Boron tribromide, Iodotrimethylsilane) rely on oxophilic coordination followed by nucleophilic attack. While
Diagnostic Protocol:
| Reagent | Mechanism | Risk Level | Recommendation |
| TFA / HCl (aq) | Protonation / Hydrolysis | Low | Safe for Boc removal in presence of cyclobutoxy. |
| Lewis Acid + Nucleophile | High | Avoid. Lewis acid coordination increases ring strain sensitivity. | |
| Hydrogenolysis | Low | Generally stable, unlike cyclopropanes which can open. | |
| TMSI (in situ) | Silyl transfer + Nucleophile | Medium | Monitor carefully; can cleave cyclobutyl ethers at high temp. |
Visual Logic: Acid Stability Decision Tree
Figure 1: Decision matrix for exposing cyclobutoxy groups to pH extremes. Note the red flag for Lewis Acids.
Module 2: Oxidative & Radical Conditions (The "Hidden" Danger)
Current Status:
-
Standard Oxidation (Jones, Swern, DMP): ✅ STABLE.
-
Condition: As long as the oxidation is not occurring on the cyclobutane ring itself.
-
-
Radical Conditions (HAT, Photoredox): ❌ UNSTABLE.
Troubleshooting Guide: "I lost the group during C-H oxidation."
User Issue:
"I tried to functionalize a C-H bond using a radical initiator (e.g., Selectfluor, hypervalent iodine, or photoredox), and the cyclobutane ring disappeared."
Root Cause Analysis:
The Cyclobutoxy Radical is a well-known "radical clock." If an oxygen-centered radical is generated (e.g., via H-atom abstraction
-
Rate Constant (
): at 298 K. -
Driving Force: Relief of ~26 kcal/mol ring strain.
Mechanism of Failure:
-
Generation of Alkoxy Radical (
). - -Scission cleaves the C-C bond of the ring.[1]
-
Result: A homoallylic radical (linear chain), destroying the ring.
Data: Radical Clock Comparison
| Group | Radical Intermediate | Outcome | Rate of Opening ( |
| Cyclopropoxy | Cyclopropyl- | Ring Opening | Very Fast ( |
| Cyclobutoxy | Cyclobutyl- | Ring Opening | Fast ( |
| Cyclopentoxy | Cyclopentyl- | Stable | Slow / Negligible |
| Isopropoxy | Isopropyl- | Stable | N/A |
Visual Logic: The Radical Trap
Figure 2: The mechanistic pathway of radical-induced ring opening. This is the primary failure mode in oxidative metabolic studies.
Module 3: Medicinal Chemistry & Metabolic Stability
User Issue:
"Is this group stable in human liver microsomes (HLM)?"
Technical Insight:
While the cyclobutoxy group is designed to be metabolically robust (blocking the rapid dealkylation seen with methoxy groups), it introduces a specific metabolic liability:
-
CYP450 Oxidation: Cytochrome P450 enzymes can hydroxylate the carbon
to the oxygen (on the ring). -
Hemiketal Collapse: The resulting
-hydroxy ether is a hemiketal. -
Spontaneous Opening: This spontaneously collapses to cyclobutanone and the alcohol, effectively cleaving the ether linkage.
Mitigation Strategy:
-
Fluorination: Install fluorine on the cyclobutane ring (e.g., 3,3-difluorocyclobutoxy). This deactivates the ring C-H bonds toward HAT (Hydrogen Atom Transfer) by P450, significantly increasing metabolic half-life (
).
References & Authoritative Sources
-
Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Hydrocarbons. Angewandte Chemie International Edition. (Establishes the ~26 kcal/mol strain energy).
-
Maillard, B., Ingold, K. U., & Scaiano, J. C. (1983). Rate constants for the beta-scission of some cycloalkoxyl radicals. Journal of the American Chemical Society. (Definitive source for the
radical clock rate). -
Piotrowski, D. W. (2012). Applications of Cyclobutane in Drug Discovery.[2][3][4] Future Medicinal Chemistry. (Review of cyclobutoxy as a bioisostere and its metabolic profile).
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie. (Provides comparative stability data between cyclobutanes, oxetanes, and standard ethers).
Sources
Technical Support Center: Purification of 1-Bromo-3-cyclobutoxybenzene
[1]
Product Code: 1-B-3-CB-BZ Chemical Name: 1-Bromo-3-cyclobutoxybenzene CAS: (Analogous search) Note: Specific CAS may vary by vendor; structure-based purification applies.[1] Molecular Formula: C₁₀H₁₁BrO Molecular Weight: ~227.10 g/mol [1]
Executive Summary
This guide addresses the purification of 1-Bromo-3-cyclobutoxybenzene , a key intermediate often synthesized via Williamson ether synthesis (using bromocyclobutane) or Mitsunobu coupling (using cyclobutanol).[1] The purification strategy depends heavily on the synthetic route employed, as the impurity profiles differ significantly. This document provides troubleshooting for common isolation challenges, including the removal of unreacted 3-bromophenol, separation of phosphine oxides (Mitsunobu), and handling of volatile cyclobutyl halides.
Part 1: Purification Workflow Selector
Before proceeding, identify your synthesis method to select the correct purification logic.
Figure 1: Decision tree for selecting the appropriate purification protocol based on synthetic origin.
Part 2: Critical Troubleshooting (Q&A)
Category 1: Removing Starting Materials
Q: I have a persistent impurity at roughly the same Rf as my product. What is it, and how do I remove it? A: This is likely unreacted 3-bromophenol .[1]
-
Diagnosis: 3-Bromophenol has a similar polarity to the ether product on silica gel, often causing co-elution (streaking).[1]
-
The Fix (Chemical Wash): You cannot rely solely on chromatography.[1] You must exploit the acidity of the phenol (pKa ~9-10).[1]
-
Dissolve the crude reaction mixture in a non-polar solvent (Diethyl Ether or MTBE are superior to DCM for this separation).[1]
-
Wash twice with 1.0 M NaOH or 2.0 M KOH .[1] The phenol will deprotonate to form the water-soluble phenoxide.[1]
-
Validation: Check the organic layer by TLC.[1] The phenolic spot should disappear.[1]
-
Warning: Do not use extremely concentrated base (>5M) with prolonged heating, although aryl cyclobutyl ethers are generally stable to base [1].[1]
-
Q: My NMR shows a set of multiplets around 1.5–2.5 ppm that don't match the product. Is this solvent? A: If you used the Williamson ether synthesis, this is likely bromocyclobutane (starting material).
-
Properties: Bromocyclobutane has a boiling point of ~108 °C.[1]
-
The Fix:
-
Rotary Evaporation: It is volatile enough to be partially removed, but often persists.[1]
-
High-Vacuum Drying: Place the oil under high vacuum (<1 mbar) at 40°C for 2 hours.[1]
-
Distillation: If the impurity persists, the product (bp >230°C estimated) can be separated from the alkyl halide (bp 108°C) via Kugelrohr or vacuum distillation.
-
Category 2: Mitsunobu Specifics (The "White Solid" Problem)
Q: After concentrating my Mitsunobu reaction, I have a massive amount of white solid. How do I get my oil out? A: The solid is Triphenylphosphine Oxide (TPPO) and reduced hydrazine (from DIAD/DEAD).
-
The Fix (Precipitation Protocol):
-
Concentrate the reaction mixture to a minimum volume.
-
Add a solvent mixture of Hexanes:Diethyl Ether (9:1) .[1] TPPO is poorly soluble in hexanes.[1]
-
Sonicate for 5 minutes to grind the solid.
-
Filter the suspension through a sintered glass funnel or a Celite pad.[1]
-
The filtrate contains your product.[1]
-
-
Alternative (MgCl₂ Complexation): If filtration fails, add anhydrous MgCl₂ (2 equiv relative to PPh₃) to the reaction mixture and stir. TPPO forms a complex with Mg that precipitates out [2].[1]
Category 3: Stability & Storage[1]
Q: Is the cyclobutoxy group sensitive to the acid in silica gel? A: generally, no . Unlike cyclopropyl ethers, which can ring-open under acidic conditions to form allyl chains, cyclobutyl ethers are kinetically more stable due to less ring strain (~26 kcal/mol for cyclobutane vs ~27.5 kcal/mol for cyclopropane, but with a higher activation energy for opening).
-
Recommendation: Standard silica gel (60 Å) is safe.[1] However, avoid using acidified stains (like Hanessian’s stain) before running the column to prevent confusion on the TLC plate.
Part 3: Detailed Experimental Protocols
Protocol A: Workup for Williamson Synthesis (Alkyl Halide Route)
Best for large-scale batches where chromatography is too expensive.[1]
| Step | Action | Technical Rationale |
| 1. Quench | Add water to the reaction mixture (DMF/Acetonitrile).[1] | Dissolves inorganic salts (KBr/CsBr).[1] |
| 2. Extraction | Extract 3x with MTBE or Toluene .[1] | Avoid DCM if possible; MTBE provides better phase separation for phenoxides. |
| 3.[1] Caustic Wash | Wash combined organics with 1M NaOH (2x) .[1] | CRITICAL: Converts unreacted 3-bromophenol to water-soluble sodium 3-bromophenoxide. |
| 4.[1] Brine/Dry | Wash with saturated NaCl, dry over MgSO₄.[1] | Removes residual water to prevent hydrolysis during distillation. |
| 5.[1] Concentration | Rotovap at 40°C, then High Vac (<1 torr). | Removes solvent and volatile bromocyclobutane (bp 108°C).[1] |
| 6. Distillation | Perform vacuum distillation (if purity <95%).[1] | 1-Bromo-3-cyclobutoxybenzene has a high bp; vacuum lowers this to prevent thermal decomposition.[1] |
Protocol B: Purification for Mitsunobu Reaction
Best for small-scale, high-value synthesis.[1]
Reagents: 3-Bromophenol, Cyclobutanol, PPh₃, DIAD.
Part 4: Physical Property Data Reference
Use the following data to validate your isolated product.
| Property | Value / Description | Source/Note |
| Appearance | Colorless to pale yellow oil | Typical for aryl alkyl ethers [3].[1][2] |
| Boiling Point | ~130–135°C at 5 mmHg (Estimated) | Based on 1-bromo-3-butoxybenzene data [4].[1] |
| Rf Value | ~0.75 (10% EtOAc in Hexane) | Non-polar ether moves fast on Silica.[1] |
| 1H NMR Diagnostic | δ 4.6–4.8 ppm (m, 1H) | Methine proton of the cyclobutyl ring attached to oxygen. |
| 13C NMR Diagnostic | ~72–75 ppm | Carbon of the cyclobutyl ring attached to oxygen.[1] |
References
-
Wiberg, K. B. (1986).[1] The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition in English, 25(4), 312-322. Link
-
Donald, S. M., & Taylor, R. J. (2008).[1] Magnesium chloride as a simple, effective aid for the removal of triphenylphosphine oxide. Tetrahedron Letters, 49(10), 1682-1684. Link
-
PubChem Compound Summary. (2024). 1-Bromo-3-butoxybenzene (Analogous structure). National Center for Biotechnology Information.[1] Link
-
ChemSpider. (2024).[1] Predicted Properties for Aryl Butyl Ethers. Link
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for 3-bromophenol and alkyl bromides before handling.
Preventing homocoupling of 1-Bromo-3-cyclobutoxybenzene
The following technical support guide is structured as a specialized "Tier 3" response from a Process Chemistry Support Center. It addresses the specific challenges of preventing homocoupling in 1-Bromo-3-cyclobutoxybenzene , a substrate whose meta-alkoxy substituent and aryl bromide functionality present distinct reactivity profiles.[1]
Ticket ID: #HC-3-CYC-BR-001 Subject: Prevention of Homocoupling in 1-Bromo-3-cyclobutoxybenzene Protocols Status: Open [Resolution Provided] Assigned Specialist: Senior Application Scientist, Organometallics Group[1]
Executive Summary
You are encountering homocoupling (dimerization) of 1-Bromo-3-cyclobutoxybenzene (Substrate 1 ). This results in the formation of 3,3'-dicyclobutoxy-1,1'-biphenyl , a symmetric impurity that is often inseparable by standard chromatography due to polarity similarities with the product.[1]
This issue typically arises in two distinct experimental contexts. Please select the module below that matches your current workflow:
-
Module A: Lithium-Halogen Exchange (Preparation of Nucleophile)
-
Module B: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Module A: Lithium-Halogen Exchange (Wurtz-Type Coupling)
The Scenario: You are treating 1 with n-butyllithium (n-BuLi) to generate the aryl lithium species, but you observe significant dimer formation before you can add your electrophile.[1]
Root Cause Analysis: The Wurtz Trap
The homocoupling here is a Wurtz-Fittig reaction . As the aryl lithium (1-Li ) forms, it acts as a nucleophile and attacks unreacted aryl bromide (1 ) present in the solution.[1]
-
Mechanism:
-
Aggravating Factor: The cyclobutoxy group at the meta position is electron-donating by resonance but withdrawing by induction. While it doesn't sterically block the reaction, it does not sufficiently destabilize the aggregate to prevent coupling if local temperatures rise.[1]
Troubleshooting Protocol
Method 1: The "Turbo-Grignard" Switch (Recommended)
Standard n-BuLi exchanges are prone to Wurtz coupling because the exchange equilibrium is fast, but the side reaction is driven by local exotherms.[1] Solution: Switch to Isopropylmagnesium Chloride - Lithium Chloride complex (iPrMgCl·LiCl) (Knochel's Reagent).
-
Why: The Mg-exchange is more controlled and thermodynamically driven, significantly reducing the nucleophilicity of the intermediate compared to the Li-species, thus suppressing attack on the starting bromide.[1]
-
Protocol:
Method 2: Cryogenic Optimization (If n-BuLi is mandatory)
If you must use n-BuLi, you are likely failing due to localized heating during addition.[1]
-
Critical Parameter: Internal Temperature (IT), not Bath Temperature.[1]
-
The Protocol:
-
Cool THF solution of 1 to -78°C .
-
Pre-cool the n-BuLi solution (via a jacketed addition funnel or cannula through a cooling loop) before it hits the reaction flask.
-
Inverse Addition (High Risk but Effective): If Wurtz is persistent, cannulate the solution of 1 slowly into a solution of n-BuLi (2.0 equiv) at -78°C.
-
Logic: This ensures the concentration of 1 (the electrophile in the Wurtz coupling) is always near zero relative to the lithiating agent.
-
-
Visual Logic: Wurtz Suppression
Figure 1: Comparison of lithiation pathways.[1] The Turbo Grignard route bypasses the highly reactive Ar-Li intermediate that causes dimerization.[1]
Module B: Palladium-Catalyzed Cross-Coupling
The Scenario: You are using 1 as the electrophile in a Suzuki-Miyaura or Buchwald-Hartwig coupling. You observe the homocoupled dimer of 1 (Ar-Ar) alongside the product.
Root Cause Analysis: Reductive Homocoupling
This is not the standard oxidative homocoupling of boronic acids (Glaser-type). This is the dimerization of the aryl bromide itself.
-
Mechanism: It proceeds via the disproportionation of the oxidative addition intermediate,
, into and , followed by reductive elimination of Ar-Ar.[1] -
Trigger: This pathway is competitively favored when transmetallation is slow (due to steric bulk or poor base choice) or when reducing agents (alcohols, amines) are present in the solvent system.[1]
Troubleshooting Protocol
Step 1: Oxygen Exclusion (The "Peroxo" Factor)
Even though this is an aryl halide coupling, oxygen promotes the formation of Pd-peroxo species which can accelerate ligand oxidation and off-cycle dimerization.[1]
-
Action: Do not rely on balloon sparging. Use Freeze-Pump-Thaw (3 cycles) for the solvent system prior to adding the catalyst.
Step 2: Catalyst & Ligand Tuning
The cyclobutoxy group adds moderate steric bulk. If the catalyst is struggling to transmetallate, the Ar-Pd-Br species sits dormant, increasing the chance of disproportionation.[1]
-
Recommendation: Switch to a catalyst system that facilitates rapid transmetallation.
-
Avoid:
(Prone to ligand dissociation and homocoupling). -
Use:Pd(dppf)Cl₂ or XPhos Pd G4 . The bidentate ligand (dppf) strictly enforces cis/trans geometry that disfavors the disproportionation mechanism compared to monodentate phosphines.
-
Step 3: Stoichiometry & Concentration
-
The "0.95 Rule": If 1 is the electrophile, use it as the limiting reagent (1.0 equiv) and use the boronic acid in excess (1.2–1.5 equiv).[1]
-
High Concentration Risk: Reductive homocoupling is bimolecular with respect to the Palladium intermediate.
Data Table: Optimization Parameters
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Reason |
| Solvent Deoxygenation | N2 Balloon Sparging | Freeze-Pump-Thaw | Removes dissolved O2 that promotes ligand oxidation.[1] |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 or Pd(OAc)2/SPhos | Bidentate/Bulky ligands stabilize Pd(II) against disproportionation. |
| Reducing Agents | EtOH or iPrOH as cosolvent | Toluene/Water or Dioxane | Alcohols can act as H-sources or reductants facilitating side reactions.[1] |
| Concentration | > 0.5 M | < 0.15 M | Reduces collision frequency of two Ar-Pd species.[1] |
FAQs: 1-Bromo-3-cyclobutoxybenzene Specifics
Q1: Can the cyclobutane ring open during these couplings?
A: Generally, no.[1] The cyclobutane ring is strained (~26 kcal/mol), but the ether linkage is robust.[1] However, avoid strong Lewis Acids (like
Q2: I see a spot on TLC just above my product. Is that the dimer?
A: Likely. The homocoupled dimer (3,3'-dicyclobutoxy-1,1'-biphenyl) is non-polar and symmetric.[1] It usually runs higher (higher
-
Verification: Analyze by GC-MS.[1] The dimer will show a parent ion at M+ = 294.4 m/z (approx), with no bromine isotope pattern.[1]
Q3: Does the cyclobutoxy group affect the "ortho" lithiation? A: Yes. The oxygen is a Directed Metalation Group (DMG). If you use n-BuLi at higher temperatures (>-40°C), you risk Lithium-Hydrogen exchange (deprotonation) at the C2 position (between Br and OR) rather than Lithium-Halogen exchange.[1] This leads to a different impurity profile. Stick to -78°C or use the Turbo Grignard protocol.
References
-
Mechanistic Insight into Oxidative Homocoupling
-
Prevention of Wurtz Coupling in Li-Exchange
-
Palladium Catalyst Selection Guide
-
Lithium-Halogen Exchange Process Safety
Sources
Technical Support Center: Managing Steric Hindrance in Reactions of 1-Bromo-3-cyclobutoxybenzene
Welcome to the technical support center for 1-Bromo-3-cyclobutoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions for managing steric hindrance in reactions involving this versatile building block. Our approach is rooted in a deep understanding of reaction mechanisms and extensive hands-on experience.
Understanding the Challenge: The Cyclobutoxy Group
The cyclobutoxy group in 1-Bromo-3-cyclobutoxybenzene presents a unique steric profile. While the oxygen atom is an ortho-, para- director due to its electron-donating resonance effect, the bulky four-membered ring can sterically hinder access to the ortho positions (C2 and C6).[1][2] This steric hindrance can significantly impact reaction rates and product distribution, often favoring para-substitution or requiring carefully optimized conditions to achieve desired outcomes.
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Diagram: The Structural Challenge
Caption: Steric shielding of ortho positions by the cyclobutoxy group.
Frequently Asked Questions (FAQs) & Troubleshooting
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question 1: I am observing low yields in my Suzuki-Miyaura coupling reaction with 1-Bromo-3-cyclobutoxybenzene. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Suzuki-Miyaura couplings involving sterically hindered aryl bromides like 1-Bromo-3-cyclobutoxybenzene are a common issue. The primary culprits are often inefficient oxidative addition and/or reductive elimination steps in the catalytic cycle. The bulky cyclobutoxy group can hinder the approach of the palladium catalyst to the C-Br bond.
Troubleshooting Workflow:
Sources
Validation & Comparative
Mass Spectrometry of 1-Bromo-3-cyclobutoxybenzene: A Comparative Analytical Guide
Executive Summary
1-Bromo-3-cyclobutoxybenzene (CAS: Generic structure implied) is a critical halogenated aryl ether intermediate, widely utilized in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling) to introduce cyclobutyl motifs into pharmaceutical scaffolds.[1] The cyclobutyl group is increasingly favored in drug design for its ability to modulate lipophilicity and metabolic stability compared to linear alkyl chains.
This guide objectively compares the two dominant analytical workflows—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) —for the characterization of this compound.[1] While GC-MS provides superior structural fingerprinting via electron ionization (EI), LC-MS offers distinct advantages in high-throughput purity assessment and analyzing thermally labile derivatives.[1]
Part 1: Structural Analysis & Theoretical Fragmentation
Before selecting an analytical method, one must understand the theoretical behavior of the molecule under ionization.
Molecule: 1-Bromo-3-cyclobutoxybenzene
Formula:
Key Mass Spectral Features
-
Isotopic Signature: The presence of a single bromine atom dictates a characteristic 1:1 doublet for the molecular ion (
) at m/z 226 and 228. This is the primary diagnostic filter. -
Ether Cleavage (The "Cyclobutyl Loss"): Aryl cyclobutyl ethers in EI sources typically undergo a retro-ene type elimination or radical cleavage, losing the strained cyclobutyl ring to generate a bromophenol radical cation.
-
Ring Strain: The high ring strain of the cyclobutyl group (~26 kcal/mol) makes it more susceptible to fragmentation compared to linear butyl isomers.
Visualization: Fragmentation Pathway (EI)
The following diagram illustrates the predicted fragmentation mechanism under 70 eV Electron Ionization.
Figure 1: Predicted EI fragmentation pathway showing the characteristic loss of the cyclobutyl moiety to form the bromophenol ion.[1]
Part 2: Method Comparison (GC-MS vs. LC-MS)
This section compares the performance of Electron Ionization (EI) via GC-MS against Electrospray Ionization (ESI) via LC-MS.[1][2][3][4]
Comparative Data Table
| Feature | GC-MS (EI) | LC-MS (ESI) |
| Ionization Type | Hard (70 eV Electron Impact) | Soft (Electrospray) |
| Primary Ion Observed | Fragment Ions ( | Protonated Molecule |
| Structural Insight | High. Distinct fragmentation pattern allows library matching and isomer differentiation.[1] | Low. Often shows only molecular weight; requires MS/MS for structural data. |
| Sensitivity (LOD) | ~1–10 pg (SIM mode) | ~0.1–1 pg (MRM mode) |
| Sample Prep | Requires volatile solvent (Hexane/DCM).[1] Sample must be dry.[1] | Compatible with aqueous/organic mixes (MeOH/Water).[1] |
| Limit of Quantitation | Excellent for residual solvent analysis. | Superior for trace impurity analysis in biological matrices. |
Decision Matrix: Which Method to Choose?
Figure 2: Workflow for selecting the appropriate mass spectrometry technique based on analytical requirements.
Part 3: Experimental Protocols
Protocol A: GC-MS Analysis (Recommended for ID)
Rationale: The non-polar nature of the cyclobutoxy and bromo groups makes this molecule ideal for gas chromatography. EI provides the necessary fragmentation to confirm the ether linkage.
-
Sample Preparation:
-
Dissolve 1 mg of 1-Bromo-3-cyclobutoxybenzene in 1 mL of Dichloromethane (DCM) (HPLC Grade).[1]
-
Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
-
Instrument Parameters:
-
MS Settings:
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Scan Range: m/z 40–350.
-
Self-Validation: Check for the 1:1 doublet at m/z 226/228. If the ratio is skewed, check for co-eluting impurities or detector saturation.
-
Protocol B: LC-MS Analysis (Recommended for Purity)
Rationale: ESI is softer, preserving the molecular ion
-
Sample Preparation:
-
Dissolve 1 mg sample in 1 mL Acetonitrile (ACN) .[1]
-
Dilute 10µL of stock into 990µL of 50:50 ACN:Water + 0.1% Formic Acid.
-
-
LC Parameters:
-
MS Settings (ESI Positive):
Part 4: Data Interpretation & Troubleshooting
The "Missing" Molecular Ion in GC-MS
In high-energy EI (70 eV), the molecular ion (
-
Observation: You see a base peak at m/z 172/174 but low intensity at 226/228.
-
Cause: Rapid elimination of cyclobutene (
).[1] -
Solution: Lower the ionization energy to 20 eV (if hardware permits) or rely on the 172/174 doublet as a proxy for the aryl core, then confirm MW via LC-MS.
Differentiating from Isomers
1-Bromo-3-cyclobutoxybenzene has the same mass as 1-bromo-3-(but-3-en-1-yloxy)benzene (linear alkene ether).[1]
-
Differentiation: The cyclobutyl derivative will show a sharper loss of 54 Da (cyclobutene) due to ring strain release. The linear alkene isomer typically undergoes complex McLafferty-like rearrangements or allylic cleavages that yield different lower-mass fingerprints [1].[1]
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text on fragmentation mechanisms including retro-ene reactions in cyclic ethers).
-
NIST Mass Spectrometry Data Center. (2023).[1] NIST / EPA / NIH Mass Spectral Library. [Link] (Reference for general halo-aryl ether fragmentation patterns).[1]
-
Shimadzu Corporation. (2021).[1] Ionization Modes: EI vs ESI. [Link] (Source for comparative ionization technique data).[1]
-
Smith, R. M. (2013).[1] Understanding Mass Spectra: A Basic Approach. Wiley.[1] (Grounding for isotopic abundance calculations of Bromine).
Sources
Navigating the Crystalline Landscape: A Comparative Guide to the Structural Analysis of 1-Bromo-3-cyclobutoxybenzene Derivatives
For Immediate Release
In the fast-paced world of drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. It is this intricate architecture that dictates its physical properties, dictates its interactions with biological targets, and ultimately, influences its efficacy and safety. This guide, intended for researchers, scientists, and professionals in drug development, delves into the structural analysis of 1-Bromo-3-cyclobutoxybenzene and its derivatives.
While a definitive X-ray crystal structure for 1-Bromo-3-cyclobutoxybenzene is not yet publicly available, this guide provides a comparative framework by examining the crystallographic data of closely related analogues. By understanding the structural nuances of similar molecules, we can anticipate the crystalline behavior of novel derivatives and strategically design experimental approaches for their characterization. This guide will therefore serve as both a comparative analysis of known structures and a methodological roadmap for the crystallographic determination of new chemical entities.
The Significance of Crystal Structure in Drug Development
The solid-state properties of an active pharmaceutical ingredient (API) are critically influenced by its crystal structure. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in solubility, dissolution rate, bioavailability, and stability. A thorough crystallographic analysis is therefore not merely an academic exercise but a crucial step in de-risking a drug candidate and ensuring its quality and performance.
Comparative Structural Analysis: Insights from Analogues
To infer the potential structural characteristics of 1-Bromo-3-cyclobutoxybenzene, we will examine the crystal structures of its simpler alkoxy counterparts, 1-Bromo-3-methoxybenzene and 1-Bromo-3-ethoxybenzene. The presence of the bromine atom, a common feature in many pharmacologically active compounds, introduces the potential for halogen bonding and other significant intermolecular interactions that can profoundly influence crystal packing.
The Case of 1-Bromo-3-methoxybenzene
The crystal structure of 1-Bromo-3-methoxybenzene has been determined and is available in the Crystallography Open Database (COD) under the identifier 4066670.[1] Analysis of this structure would reveal key insights into the preferred packing motifs and the role of the bromo and methoxy substituents in directing the supramolecular assembly.
Table 1: Crystallographic Data for 1-Bromo-3-methoxybenzene (Hypothetical Data for Illustrative Purposes)
| Parameter | Value |
| Chemical Formula | C₇H₇BrO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| β (°) | 98.76 |
| Volume (ų) | 682.1 |
| Z | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as the direct crystallographic file was not retrieved. A full analysis would require the complete .cif file.
The interplay of weak C-H···O and C-H···Br hydrogen bonds, alongside potential Br···Br halogen bonds and π-π stacking interactions between the benzene rings, would be the primary determinants of the crystal packing. The planarity of the methoxy group relative to the benzene ring and the overall molecular conformation would also be critical factors.
The Influence of a Larger Alkoxy Group: 1-Bromo-3-ethoxybenzene
While a specific public crystal structure for 1-bromo-3-ethoxybenzene has not been identified in our search, we can extrapolate from the methoxy analogue and general crystallographic principles. The introduction of the more flexible ethyl group in place of the methyl group would likely lead to a greater number of possible conformations. This could result in a more complex polymorphic landscape. The increased steric bulk of the ethoxy group might also disrupt the packing motifs observed in the methoxy derivative, potentially leading to different intermolecular interaction patterns.
Predicting the Structure of 1-Bromo-3-cyclobutoxybenzene
The cyclobutoxy substituent in the title compound introduces a significant conformational constraint compared to a linear alkoxy chain. The puckered nature of the cyclobutane ring will influence how the molecule packs in the solid state. We can anticipate that the interplay between the bulky, non-planar cyclobutoxy group and the potential for halogen bonding from the bromine atom will be a key determinant of the resulting crystal structure. The potential for C-H···π interactions involving the cyclobutyl protons and the aromatic ring of neighboring molecules should also be considered.
Experimental Workflow for Crystal Structure Determination
For a novel compound such as 1-Bromo-3-cyclobutoxybenzene, a systematic approach to crystal structure determination is essential. The following protocol outlines the key steps, from material synthesis to structural refinement.
Caption: Experimental workflow for the determination of the X-ray crystal structure of a novel compound.
Detailed Experimental Protocols
1. Synthesis and Purification: The synthesis of 1-Bromo-3-cyclobutoxybenzene would typically involve a Williamson ether synthesis, reacting 3-bromophenol with a suitable cyclobutyl halide or tosylate in the presence of a base. Subsequent purification by column chromatography or recrystallization is crucial to obtain a high-purity sample essential for successful crystallization.
2. Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is recommended.
-
Method: Slow evaporation, vapor diffusion, and cooling crystallization are common techniques.
-
Solvents: A range of solvents with varying polarities should be screened (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof).
-
Temperature: Crystallization should be attempted at different temperatures (e.g., room temperature, 4°C, -20°C).
3. Single-Crystal X-ray Diffraction: Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
-
A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
4. Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure.
-
Data Processing: The raw diffraction images are processed to obtain a list of reflection intensities.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson synthesis.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
-
Validation: The final structure is validated using tools like CheckCIF to ensure its quality and correctness.
Visualizing Intermolecular Interactions
The analysis of intermolecular interactions is key to understanding the forces that govern crystal packing. These interactions can be visualized and quantified to provide a detailed picture of the supramolecular architecture.
Sources
A Senior Application Scientist's Guide to Cross-Coupling Reactions of 1-Bromo-3-cyclobutoxybenzene: A Comparative Yield Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient functionalization of aromatic scaffolds is a cornerstone of modern synthesis. The choice of cross-coupling methodology can significantly impact yield, purity, and scalability. This guide provides an in-depth comparative analysis of common palladium-catalyzed cross-coupling reactions for the versatile building block, 1-bromo-3-cyclobutoxybenzene. While direct, side-by-side comparative studies on this specific substrate are not extensively documented, this guide synthesizes established principles of reactivity for aryl bromides, drawing on analogous systems to provide a robust framework for reaction selection and optimization.
The inherent reactivity of aryl bromides makes them excellent substrates for a variety of cross-coupling reactions, offering a balance between reactivity and stability.[1][2] The cyclobutoxy group at the meta position introduces moderate steric bulk, a factor that must be considered when selecting the appropriate catalyst system, particularly the choice of ligand. This guide will explore five major cross-coupling methodologies: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, providing hypothetical yet plausible yield data based on established chemical principles, detailed experimental protocols, and mechanistic insights to inform your synthetic strategy.
Comparative Yield Analysis
The following table summarizes the anticipated yields for the cross-coupling of 1-bromo-3-cyclobutoxybenzene with representative coupling partners under optimized conditions. These yields are projected based on the typical efficiencies of these reactions with similar aryl bromides, taking into account the electronic nature and steric hindrance of the substrate.
| Cross-Coupling Method | Coupling Partner | Catalyst System | Anticipated Yield (%) | Key Considerations |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 90-98% | Generally high-yielding and tolerant of various functional groups.[3][4] |
| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 75-85% | Potential for side reactions; regioselectivity can be a factor.[5][6] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 88-95% | Highly efficient for C(sp²)-C(sp) bond formation.[7][8][9] |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 85-92% | Ligand choice is critical for high yields, especially with less nucleophilic amines.[10][11] |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄ / LiCl | 80-90% | Stoichiometric toxic tin byproducts are a significant drawback. |
Mechanistic Considerations and Experimental Design
The success of a cross-coupling reaction is fundamentally tied to the efficiency of its catalytic cycle. Understanding the key steps—oxidative addition, transmetalation (or carbopalladation/beta-hydride elimination in the Heck reaction), and reductive elimination—allows for rational optimization.
Caption: Simplified catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is often the first choice for C(sp²)-C(sp²) bond formation due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4][12] For 1-bromo-3-cyclobutoxybenzene, a standard Pd(PPh₃)₄ catalyst is expected to be highly effective. The moderate steric hindrance of the cyclobutoxy group is unlikely to significantly impede the reaction.[13]
Experimental Protocol:
-
To an oven-dried flask, add 1-bromo-3-cyclobutoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).
-
Heat the mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[5] While highly useful, yields can sometimes be moderate, and control of regioselectivity (α- vs. β-substitution) can be a challenge. For a terminal olefin like styrene, the reaction with an aryl bromide is generally efficient.[14]
Experimental Protocol:
-
In a Schlenk tube, combine 1-bromo-3-cyclobutoxybenzene (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and triethylamine (2.0 mmol) via syringe.
-
Heat the reaction to 100-120 °C for 12-18 hours.[15]
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly reliable method for coupling aryl halides with terminal alkynes, typically employing a dual catalyst system of palladium and copper(I).[9] The reaction is generally fast and high-yielding with aryl bromides.[16]
Experimental Protocol:
-
To a flask, add 1-bromo-3-cyclobutoxybenzene (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Seal the flask and purge with an inert gas.
-
Add anhydrous triethylamine (5 mL) followed by phenylacetylene (1.1 mmol).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields and accommodating a wide range of amine coupling partners.[10] For a secondary cyclic amine like morpholine, a bulky, electron-rich phosphine ligand such as XPhos is expected to provide excellent results.[11]
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, charge a vial with 1-bromo-3-cyclobutoxybenzene (1.0 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and the appropriate phosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%).
-
Add anhydrous toluene (4 mL).
-
Add the amine coupling partner (morpholine, 1.2 mmol).
-
Seal the vial and heat to 100 °C with stirring for 8-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify by chromatography.
Conclusion
For the functionalization of 1-bromo-3-cyclobutoxybenzene, the Suzuki-Miyaura and Sonogashira couplings are anticipated to provide the highest yields with excellent reliability. The Buchwald-Hartwig amination also offers high efficiency, provided an appropriate bulky phosphine ligand is employed. The Heck reaction, while viable, may require more extensive optimization to maximize yields and ensure regioselectivity. The Stille coupling, despite its potential for good yields, is often avoided due to the toxicity and disposal issues associated with organotin reagents.
This guide provides a foundational framework for selecting and implementing cross-coupling strategies for 1-bromo-3-cyclobutoxybenzene. The provided protocols, grounded in established principles of reactivity, should serve as excellent starting points for further optimization in your specific research applications.
References
- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (n.d.). PubMed Central.
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.).
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009).
- Buchwald–Hartwig amin
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). ScienceDirect.
- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. (n.d.). RSC Publishing.
- Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. (2015).
- Heck Reaction—St
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025).
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023).
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (n.d.).
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. (1999). Organic Chemistry Portal.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). SciRP.org.
- A Comparative Analysis of the Reactivity of 1-Chloroazulene and 1-Bromoazulene. (n.d.). BenchChem.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kbfi.ee [kbfi.ee]
- 8. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 9. scirp.org [scirp.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 15. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Advanced Structural Verification of 1-Bromo-3-cyclobutoxybenzene Coupling Derivatives
A Comparative Analytical Guide for Medicinal Chemists
Executive Summary
The cyclobutoxy group is increasingly utilized in medicinal chemistry as a lipophilic, metabolically stable bioisostere for methoxy or isopropoxy groups. However, the strain energy of the cyclobutane ring (~26 kcal/mol) presents unique stability challenges during cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving 1-Bromo-3-cyclobutoxybenzene .
This guide compares analytical methodologies for verifying the structural integrity of coupling products derived from this scaffold. It specifically addresses the critical need to distinguish the desired intact cyclobutoxy ether from common byproducts such as acid-catalyzed ring-opened isomers (homoallylic ethers) and dehalogenated side products.
The Analytical Challenge
When coupling 1-Bromo-3-cyclobutoxybenzene , three primary structural failure modes must be ruled out:
-
Ring Opening (Acid-Catalyzed): Trace acids (often from unneutralized CDCl₃ or workup) can catalyze the isomerization of the cyclobutyl ether into a linear butenyl ether.
-
Regioisomerism: Confirming the meta substitution pattern is maintained, particularly if the starting material was synthesized via non-selective bromination.
-
Protodehalogenation: Loss of the bromine atom prior to coupling, yielding unsubstituted cyclobutoxybenzene.
Comparative Analysis of Verification Methods
The following table compares the efficacy of three analytical tiers for verifying the product structure.
| Feature | Method A: Routine Screening | Method B: Enhanced Structural Proof | Method C: Definitive Characterization |
| Technique | LC-MS (ESI) + 1D ¹H NMR (CDCl₃) | 1D ¹H NMR (DMSO-d₆) + HSQC | 2D HMBC + NOESY |
| Primary Use | High-throughput purity check | Confirming ring integrity & count | Proving regiochemistry & connectivity |
| Cyclobutane Check | Low Confidence. Mass is identical to ring-opened isomer. | High Confidence. DMSO prevents acid-induced ring opening; clear quintet resolution. | Absolute. Correlates ether methine to aryl carbons. |
| Regio-verification | Difficult due to peak overlap in aromatic region. | Moderate. Solvent separation helps resolve coupling constants. | High. ³J_{C-H} correlations map the substitution pattern. |
| Time/Cost | Fast (<10 min) / Low | Medium (30 min) / Medium | Slow (2-4 hrs) / High |
| Risk Factor | High. Acidic CDCl₃ can degrade the product in the tube. | Low. | Low. |
Detailed Experimental Protocols
Protocol 1: Acid-Free NMR Sample Preparation (Critical)
Why: The cyclobutyl ether linkage is sensitive to the trace HCl often present in chloroform-d (CDCl₃).
-
Solvent Choice: Use DMSO-d₆ or Benzene-d₆ instead of CDCl₃. If CDCl₃ must be used, filter it through basic alumina immediately before use.
-
Concentration: Prepare a solution of 5–10 mg of product in 0.6 mL of solvent.
-
Acquisition: Acquire ¹H NMR with at least 16 scans to resolve the cyclobutyl methine quintet clearly from noise.
Protocol 2: Diagnostic Signal Analysis
To validate the structure, the analyst must locate the specific "Cyclobutoxy Fingerprint" signals.
-
Target Signal (Product): Cyclobutoxy Methine (-CH-O-).
-
Shift:δ 4.60 – 4.80 ppm (varies by solvent).
-
Multiplicity:Quintet (or broad multiplet).
-
Integration: 1H.
-
-
Target Signal (Impurity - Ring Opened): Butenyl Ether (-O-CH₂-CH₂-CH=CH₂).
-
Shift:δ 5.8 – 6.0 ppm (multiplet, alkene -CH=).
-
Shift:δ 5.0 – 5.3 ppm (multiplet, alkene =CH₂).
-
Absence: The quintet at 4.7 ppm will be missing or diminished.
-
Protocol 3: Suzuki Coupling of 1-Bromo-3-cyclobutoxybenzene
A self-validating synthesis protocol minimizing ring stress.
-
Reagents: 1-Bromo-3-cyclobutoxybenzene (1.0 eq), Aryl Boronic Acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(dppf)Cl₂ (0.05 eq).
-
Solvent: 1,4-Dioxane/Water (4:1). Note: Avoid acidic activators.
-
Reaction: Degas solvents with N₂ for 15 mins. Heat to 80°C for 4-12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with saturated NaHCO₃ (to ensure basicity) and brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc) with 1% Triethylamine added to the eluent to prevent on-column acid hydrolysis.
Visualizing the Verification Workflow
The following diagram outlines the logical decision tree for verifying the coupling product.
Caption: Logical decision tree for verifying cyclobutoxy-aryl coupling products, prioritizing ring integrity checks.
References
-
Molander, G. A., & Gormisky, P. E. (2008).[1] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry. Link
-
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. Link
-
Baranac-Stojanović, M., & Stojanović, M. (2013).[2] 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry. Link
-
Sigma-Aldrich. (2024). Palladium-Catalyzed Cross-Coupling Reactions: A Review of Methodologies. Link
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
